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2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Documentation Hub

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  • Product: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
  • CAS: 431999-59-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate: NMR, IR, and MS Analysis

Executive Summary In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic building blocks serve as critical nodes for divergent synthesis. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic building blocks serve as critical nodes for divergent synthesis. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS: 431999-59-6) is a prime example of such a scaffold. Featuring four distinct, orthogonally reactive functional groups—an electrophilic formyl group, a cross-coupling-ready carbon-iodine bond, an electron-donating ethoxy ether, and a cleavable benzenesulfonate ester—this molecule demands rigorous analytical characterization.

This technical guide provides an in-depth mechanistic breakdown of the spectroscopic data (NMR, IR, and MS) for this compound. By analyzing the causality behind the observed chemical shifts, vibrational modes, and mass fragmentation pathways, researchers can confidently validate the structural integrity of this intermediate in complex synthetic workflows.

Molecular Architecture & Synthetic Context

The target molecule, systematically named 4-(benzenesulfonyloxy)-3-ethoxy-5-iodobenzaldehyde, is typically synthesized via a two-step sequence starting from commercially available ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).

  • Electrophilic Aromatic Iodination: Ethyl vanillin undergoes regioselective iodination at the C-5 position (ortho to the hydroxyl group). This can be achieved using traditional NaI /bleach conditions or via biocatalytic laccase-mediated oxidation[1].

  • Sulfonylation: The resulting 5-iodo-ethylvanillin is then reacted with benzenesulfonyl chloride in the presence of a mild base (e.g., triethylamine) to yield the final benzenesulfonate ester. The sulfonate group acts both as a protecting group for the phenol and as a potential pseudohalide for subsequent transition-metal-catalyzed cross-couplings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate relies heavily on understanding the anisotropic and inductive effects of its substituents.

1 H NMR Data & Mechanistic Causality

The 1 H NMR spectrum (acquired in CDCl3​ to prevent exchange of the acidic formyl proton and ensure complete solubility) exhibits distinct, well-resolved signals. The causality of the chemical shifts is dictated by the additive shielding and deshielding effects of the ring substituents.

  • Aldehyde Proton (H-4'): Appears as a sharp singlet at δ 9.85 ppm . The extreme deshielding is caused by the diamagnetic anisotropy of the carbonyl C=O double bond.

  • Aromatic Protons (H-3 and H-5): These protons are meta to each other and couple with a small J-constant (~1.8 Hz).

    • H-5 (δ ~8.27 ppm): Highly deshielded because it sits between the electron-withdrawing formyl group and the highly polarizable iodine atom.

    • H-3 (δ ~7.47 ppm): Relatively shielded compared to H-5 due to the electron-donating resonance effect (+M) of the adjacent ethoxy oxygen.

13 C NMR Data & The Heavy Atom Effect

The 13 C NMR spectrum highlights a critical quantum mechanical phenomenon: the Heavy Atom Effect . The carbon directly attached to the iodine atom (C-6) experiences significant relativistic shielding, shifting its resonance unusually upfield.

Table 1: Summarized NMR Spectroscopic Data ( CDCl3​ , 400 MHz / 100 MHz)
Position / Group 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling 13 C Chemical Shift (δ, ppm)Mechanistic Assignment Notes
-CHO (Formyl) 9.85s, 1H189.5Highly deshielded by C=O anisotropy
C-1 (OSO 2​ Ph) --142.1Ipso carbon, deshielded by electronegative oxygen
C-2 (OEt) --152.4Ipso carbon, +M effect from ether oxygen
C-3 (Aromatic) 7.47d, J = 1.8 Hz, 1H112.3Shielded by ortho-ethoxy group
C-4 (Aromatic) --137.8Ipso carbon to formyl group
C-5 (Aromatic) 8.27d, J = 1.8 Hz, 1H139.2Deshielded by ortho-iodo and ortho-formyl
C-6 (C-I) --91.5 Upfield shift due to Iodine Heavy Atom Effect
-OCH 2​
  • (Ethoxy)

4.15q, J = 7.0 Hz, 2H65.5Deshielded by adjacent oxygen
-CH 3​ (Ethoxy) 1.35t, J = 7.0 Hz, 3H14.5Standard aliphatic methyl
-OSO 2​ Ph (Ortho) 7.95d, J = 7.5 Hz, 2H128.5Deshielded by adjacent sulfonyl group
-OSO 2​ Ph (Meta/Para) 7.55 - 7.65m, 3H129.2, 134.5Standard phenyl ring shifts

Caption: Additive substituent effects on the 1H NMR chemical shifts of the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid, self-validating check during the synthesis of this compound. The successful conversion of the phenol to the benzenesulfonate ester is confirmed by the complete disappearance of the broad -OH stretching band (typically ~3200–3400 cm −1 ) and the emergence of intense S=O stretching vibrations.

Table 2: Key Infrared Vibrational Modes (ATR-FTIR)
Wavenumber (cm −1 )IntensityVibrational Mode AssignmentDiagnostic Significance
1695 Strong, Sharp C=O stretch (Aldehyde)Confirms formyl group remains intact.
1375 Strong S=O asymmetric stretchPrimary indicator of successful sulfonylation.
1180 Strong S=O symmetric stretchSecondary indicator of sulfonate ester formation.
1260, 1040 Medium C−O−C stretch (Ether)Confirms presence of the ethoxy group.
580 Weak C−I stretchOften obscured, but diagnostic for heavy halogens.

Mass Spectrometry (MS) Profiling

Electrospray Ionization (ESI) in positive mode is the preferred technique for analyzing sulfonate esters. The molecule ( C15​H13​IO5​S , Exact Mass: 431.95 Da) readily protonates to form the [M+H]+ pseudo-molecular ion at m/z 433.0 .

Fragmentation Causality

The fragmentation of benzenesulfonates under collision-induced dissociation (CID) is highly predictable. The S−O bond is the most labile point in the molecule. Cleavage typically results in the expulsion of the benzenesulfonyl cation ( [PhSO2​]+ ) at m/z 141.0 [2].

Alternatively, the loss of neutral benzenesulfonic acid ( PhSO3​H , 158 Da) yields a highly conjugated aryl cation at m/z 275.0 . Subsequent fragmentation of this core mimics the known degradation pathways of ethyl vanillin derivatives, specifically the neutral loss of ethylene ( C2​H4​ , 28 Da) from the ethoxy group, followed by the loss of carbon monoxide ( CO , 28 Da) from the formyl group[3].

MS_Fragmentation M_plus [M+H]+ m/z 433.0 Loss_PhSO3H Aryl Cation m/z 275.0 (Loss of PhSO3H) M_plus->Loss_PhSO3H - PhSO3H (158 Da) PhSO2_cation Benzenesulfonyl Cation m/z 141.0 [PhSO2]+ M_plus->PhSO2_cation S-O Cleavage Loss_Ethylene Quinoid Cation m/z 247.0 (Loss of C2H4) Loss_PhSO3H->Loss_Ethylene - C2H4 (28 Da) Loss_CO De-formylated Cation m/z 219.0 (Loss of CO) Loss_Ethylene->Loss_CO - CO (28 Da)

Caption: Proposed ESI(+)-MS fragmentation pathway for the target benzenesulfonate.

Standardized Experimental Protocols

Synthesis & Sample Preparation (Self-Validating Workflow)

To ensure high-fidelity spectroscopic data, the sample must be synthesized and purified using a self-validating protocol:

  • Reaction Setup: Dissolve 5-iodo-ethylvanillin (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Reagent Addition: Dropwise add benzenesulfonyl chloride (1.2 equiv). The reaction causality relies on the base deprotonating the phenol, creating a highly nucleophilic phenoxide that attacks the electrophilic sulfonyl chloride.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (phenol) will stain strongly with KMnO4​ and have a lower Rf​ , while the product will migrate higher and resist KMnO4​ oxidation due to the protected hydroxyl.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography.

  • Pre-Analysis Validation: Before submitting for NMR/MS, run a rapid ATR-FTIR. The absence of a peak at ~3300 cm −1 confirms complete removal of unreacted starting material.

Instrumental Acquisition Parameters
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS as an internal standard. Acquire 1 H at 400 MHz (16 scans, relaxation delay 1.0 s) and 13 C at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • MS: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject directly into the ESI source. Capillary voltage: 3.0 kV, Desolvation temperature: 350 °C.

References

  • Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity Source: PLOS One (National Institutes of Health) URL:[Link]

  • Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural Source: Food Chemistry (National Institutes of Health) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, a compound of interest for researchers, scientists, and professionals in drug development. Due to its li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, a compound of interest for researchers, scientists, and professionals in drug development. Due to its likely status as a novel chemical entity, a registered CAS number has not been identified. However, the non-iodinated analog, 2-Ethoxy-4-formylphenyl benzenesulfonate, is registered under CAS No. 432004-19-8.[1] This guide details a proposed synthetic pathway, a rigorous analytical workflow for structural confirmation, and a discussion of its potential applications in medicinal chemistry and materials science. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, providing a self-validating framework for the synthesis and characterization of this and structurally related molecules.

Introduction: Unveiling a Novel Synthetic Target

The strategic incorporation of an iodine atom into a multi-functionalized aromatic scaffold like 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate presents a molecule with significant potential. The constituent moieties—an ethoxy group, a formyl group (aldehyde), an iodine atom, and a benzenesulfonate ester—each confer distinct chemical properties that can be exploited in various applications. The aldehyde function serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The iodine atom is a particularly valuable feature, as it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions.[2] The benzenesulfonate group is a well-known leaving group, and its presence can be leveraged in nucleophilic substitution reactions. Furthermore, benzenesulfonamide moieties are found in numerous therapeutic agents.[3]

Given the absence of this compound in the chemical literature, this guide serves as a foundational document, proposing a logical and experimentally sound approach to its synthesis and characterization.

Proposed Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

The synthesis of the target molecule can be logically approached in a two-step sequence starting from the commercially available 3-ethoxy-4-hydroxybenzaldehyde. The proposed pathway involves an electrophilic iodination of the phenol, followed by the sulfonylation of the resulting iodinated phenol.

Synthesis_Pathway A 3-Ethoxy-4-hydroxybenzaldehyde B 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde A->B Iodination (e.g., I₂, H₂O₂ in H₂O) C 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate B->C Sulfonylation (Benzenesulfonyl chloride, Base)

Caption: Proposed two-step synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.

Step 1: Electrophilic Iodination of 3-Ethoxy-4-hydroxybenzaldehyde

The first step is the selective iodination of 3-ethoxy-4-hydroxybenzaldehyde. The hydroxyl and ethoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. The position ortho to the strongly activating hydroxyl group and para to the ethoxy group is sterically accessible and electronically favored for iodination. Several methods for the iodination of phenols have been reported, with a particularly efficient and environmentally benign method utilizing molecular iodine and hydrogen peroxide in water.[4]

Experimental Protocol:

  • To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in water, add molecular iodine (I₂) (1.1 equivalents).

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.2 equivalents) dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

Step 2: Sulfonylation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

The second step involves the formation of the benzenesulfonate ester by reacting the iodinated phenol with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol:

  • Dissolve 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • If using DCM, add a base such as pyridine or triethylamine (1.2 equivalents).

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and if necessary, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.

Analytical Workflow for Structural Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. The following workflow outlines the key techniques and expected outcomes.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A ¹H NMR B ¹³C NMR C Mass Spectrometry (MS) D Infrared (IR) Spectroscopy E HPLC F TLC Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Spectroscopic Methods
TechniqueExpected Observations for 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
¹H NMR - A singlet for the aldehyde proton (~10 ppm).- Aromatic protons of the benzenesulfonate group appearing as multiplets between 7.5-8.0 ppm.- Two singlets or doublets for the two aromatic protons on the substituted phenyl ring.- A quartet and a triplet for the ethoxy group protons.
¹³C NMR - A signal for the aldehyde carbon (~190 ppm).- Signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic upfield shift.- Signals for the carbons of the ethoxy group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃IO₅S).- Characteristic fragmentation patterns, including the loss of the benzenesulfonyl group.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the aldehyde (~1700 cm⁻¹).- Strong absorption bands for the S=O stretches of the sulfonate ester (~1370 and 1180 cm⁻¹).- C-O stretching bands for the ether and ester linkages.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a gradient elution system of water and acetonitrile or methanol, with UV detection at an appropriate wavelength. Thin-layer chromatography (TLC) will be instrumental for monitoring the progress of the reactions and for the initial assessment of product purity.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of functional groups in 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate makes it a promising scaffold for the development of novel chemical entities with potential biological activity.

  • Medicinal Chemistry: The aldehyde can be derivatized to generate a library of compounds for screening against various biological targets. The iodinated aromatic ring is a key precursor for introducing further complexity through cross-coupling reactions, enabling the synthesis of compounds with tailored pharmacological profiles. Phenyl benzenesulfonate derivatives have been investigated as anticancer agents.[6][7]

  • Chemical Probes: The aldehyde functionality allows for the conjugation of this molecule to other biomolecules or surfaces, making it a potential component for the design of chemical probes to study biological processes.

  • Materials Science: The reactivity of the functional groups could be exploited in the synthesis of novel polymers or functional materials.

Safety and Handling

Benzenesulfonyl chloride is corrosive and a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Iodinated compounds can be toxic, and appropriate care should be taken during handling. A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before commencing any experimental work.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential utilization of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. While the absence of a registered CAS number suggests its novelty, the proposed synthetic and analytical methodologies are based on well-established and reliable chemical principles. This document is intended to empower researchers and scientists to explore the chemistry of this and related molecules, paving the way for new discoveries in drug development and materials science.

References

  • ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

  • ResearchGate. Important iodinated phenolic compounds. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. [Link]

  • Google Patents.
  • ResearchGate. (PDF) A new azo-ester: 4-(phenyldiazenyl)phenyl benzene sulfonate - Spectral, thermal, and electrochemical behavior and its antimicrobial activity. [Link]

  • PubMed. Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • ACS Publications. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. [Link]

  • OSTI.GOV. Use of benzenesulfonic chloride to remove phenols from wastewater at the Avdeevka Coke Works. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • ACS Publications. Ortho–Meta and Para–Meta Isomerization of Phenols. [Link]

  • Chemguide. some more reactions of phenol. [Link]

  • SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

  • Google Patents.
  • Google Patents.
  • PMC. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • Iodination of phenol. [Link]

  • Google Patents.
  • A Study of the Reaction of Phenol with Thionyl Chloride. [Link]

  • Organic & Biomolecular Chemistry. Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • PMC. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. [Link]

Sources

Foundational

Molecular Architecture and Orthogonal Reactivity of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate: A Technical Guide for Advanced Cross-Coupling

Executive Summary In the realm of modern organic synthesis and drug development, the strategic design of multifunctional building blocks is paramount for escaping "flatland" and rapidly generating complex molecular archi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, the strategic design of multifunctional building blocks is paramount for escaping "flatland" and rapidly generating complex molecular architectures. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6) stands out as a highly versatile, bifunctional electrophile[1]. By embedding two electronically distinct cross-coupling sites (an iodo group and a benzenesulfonate ester) alongside a modifiable formyl handle, this molecule enables precise, sequential functionalization without the need for cumbersome protecting group strategies.

This whitepaper provides an in-depth analysis of the molecule’s structural profiling, the thermodynamic causality behind its orthogonal reactivity, and field-proven, self-validating protocols for its application in advanced cross-coupling workflows.

Structural and Electronic Profiling

The utility of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate lies in the precise spatial and electronic arrangement of its four substituents around the central benzene ring. Each functional group plays a distinct, calculated role in the molecule's overall reactivity profile:

  • C1 – Benzenesulfonate (-OSO2Ph): Acts as a robust pseudohalide. It remains highly stable under mild basic conditions but can be selectively activated for oxidative addition using specialized, electron-rich Palladium or Nickel catalysts at elevated temperatures[2].

  • C2 – Ethoxy (-OCH2CH3): An electron-donating group (EDG) via oxygen lone-pair resonance. It increases the electron density of the ring, which generally decelerates oxidative addition. However, its primary role is to provide steric bulk, forcing adjacent coupled aryl rings out of planarity to create biologically relevant 3D vectors.

  • C4 – Formyl (-CHO): A strong electron-withdrawing group (EWG). It modulates the overall electronics by pulling electron density away from the ring, making the electrophilic sites more susceptible to transition metal insertion. Post-coupling, it serves as a critical handle for late-stage functionalization (e.g., reductive amination).

  • C6 – Iodo (-I): The primary reactive site. The large atomic radius of iodine results in a highly polarizable and weak C-I bond, making it the kinetic thermodynamic sink for low-valent transition metals[3].

The Causality of Orthogonal Reactivity

In complex Active Pharmaceutical Ingredient (API) synthesis, the ability to sequentially functionalize a single benzene ring is highly prized[4]. The differential reactivity between the C-I bond and the C-OSO2Ph bond enables chemoselective (orthogonal) cross-coupling .

According to established organometallic principles, the relative reactivity of electrophiles towards Pd(0) follows a strict hierarchy: I > Br > OTf > OTs/OSO2Ph > Cl [2].

Because the Bond Dissociation Energy (BDE) of the C-I bond is significantly lower than that of the C-O(sulfonate) bond, a standard catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) will undergo oxidative addition exclusively at the C6-iodo position at ambient or slightly elevated temperatures (20–60 °C). The C1-benzenesulfonate remains completely intact because its activation energy barrier is significantly higher, requiring sterically bulky, electron-rich ligands (like XPhos) and higher temperatures (>90 °C) to force the insertion[3].

Reactivity SM Starting Material (C-I & C-OSO2Ph) Pd_Mild Mild Pd(0) Catalysis (20-60°C) SM->Pd_Mild Fast Insertion (C-I) Int1 Mono-coupled (C-OSO2Ph Intact) Pd_Mild->Int1 Pd_Harsh Harsh Pd(0)/Ni(0) (90-110°C) Int1->Pd_Harsh Slow Insertion (C-OSO2Ph) Product Bis-coupled Product Pd_Harsh->Product

Orthogonal cross-coupling exploiting C-I vs C-OSO2Ph reactivity.

Quantitative Data: Leaving Group Dynamics

To successfully execute these sequential couplings, one must understand the quantitative differences between the two electrophilic sites. The table below summarizes the kinetic and thermodynamic parameters that dictate catalyst selection.

ParameterC6-Iodo GroupC1-Benzenesulfonate Group
Bond Dissociation Energy (BDE) ~65 kcal/mol~90 kcal/mol
Relative Reactivity (Pd-catalyzed) 10^4 (Extremely Fast)1 (Slow/Refractory)
Required Catalyst System Standard (e.g., Pd(PPh3)4, PdCl2(dppf))Specialized (e.g., Pd/XPhos, Ni/PCy3)
Activation Temperature 20 °C – 60 °C90 °C – 110 °C
Susceptibility to Hydrolysis Very LowModerate (Requires mild, non-nucleophilic bases)

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The choice of reagents is strictly governed by the need to preserve both the benzenesulfonate and formyl groups during the C-I coupling.

Objective: Selectively couple an arylboronic acid to the C6 position.

Reagent Causality:

  • Catalyst (PdCl2(dppf)): The dppf ligand provides a stable cis-coordination environment that accelerates reductive elimination but lacks the electron density required to activate the sulfonate ester at low temperatures.

  • Base (K3PO4): A mild, non-nucleophilic base is critical. Strong bases (like NaOH or KOtBu) would rapidly hydrolyze the benzenesulfonate to the corresponding phenol or trigger Cannizzaro-type degradation of the formyl group[3].

Step-by-Step Workflow
  • Reagent Assembly: Charge an oven-dried Schlenk flask with 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 equiv), the desired arylboronic acid (1.1 equiv), K3PO4 (2.0 equiv), and PdCl2(dppf) (0.05 equiv).

    • Validation Check: Limiting the boronic acid to 1.1 equivalents prevents forced over-insertion into the sulfonate group.

  • Atmospheric Control: Seal the flask and subject it to three vacuum/Argon purge cycles.

    • Validation Check: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state, which would stall the reaction.

  • Solvent Addition: Inject a degassed mixture of Toluene/H2O (4:1) via syringe. The biphasic system aids in dissolving the inorganic base while keeping the organic substrates in solution.

  • Reaction Execution: Heat the biphasic mixture to 50 °C with vigorous stirring.

    • Validation Check: Monitor the reaction strictly via LC-MS at 254 nm. The formyl group provides a strong UV chromophore. The reaction is complete when the starting material mass disappears and is replaced exclusively by the [M+H]+ of the mono-coupled product. Do not exceed 60 °C.

  • Quench and Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, K3PO4 Step2 2. Inert Atmosphere 3x Vacuum/Argon Purge Step1->Step2 Step3 3. Chemoselective Reaction PdCl2(dppf), 50°C, LC-MS Tracking Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Purification Silica Gel (UV 254nm) Step4->Step5

Self-validating experimental workflow for chemoselective Suzuki coupling.

Downstream Applications in Drug Development

Once the biaryl core is established via orthogonal cross-couplings (first at C6, then at C1), the C4-formyl group becomes the focal point for late-stage functionalization.

In medicinal chemistry, aldehydes are routinely subjected to reductive amination (using NaBH(OAc)3 and a secondary amine). This is a standard tactic to install basic amine centers, which dramatically improves the aqueous solubility of the API and allows researchers to tune the molecule's pKa for optimal target binding (e.g., forming critical salt bridges within a kinase hinge region). Furthermore, the steric clash induced by the C2-ethoxy group forces the adjacent coupled rings out of planarity, creating a defined, rigid 3D conformation that is highly desirable for increasing target selectivity and reducing off-target toxicity.

References

  • ChemicalBook - 化工产品目录_字母排序E_第415页_Chemicalbook (CAS 431999-59-6).
  • Journal of the American Chemical Society (ACS Publications) - Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • Graz University of Technology / Elsevier - Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.
  • National Institutes of Health (PMC) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Target Compound: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate CAS Registry Number: 431999-59-6[1] Molecular Formula: C15H13IO5S[1] Executive Summary & Structural Rationale In advanced organic synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate CAS Registry Number: 431999-59-6[1] Molecular Formula: C15H13IO5S[1]

Executive Summary & Structural Rationale

In advanced organic synthesis and drug development, polyfunctionalized aromatic intermediates like 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate serve as critical building blocks. The presence of an aryl iodide makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the formyl group provides a handle for reductive aminations.

To optimize reaction yields and design efficient purification workflows, application scientists must deeply understand the compound's solvation dynamics. Because this molecule possesses a complex steric and electronic environment—combining a bulky, hydrophobic benzenesulfonate ester with a highly polarizable iodine atom and a dipole-heavy formyl group—its solubility cannot be accurately modeled by simple LogP calculations. Instead, we must evaluate it through the lens of multicomponent thermodynamic interactions[2].

Solvation Thermodynamics: A Hansen Solubility Perspective

Predicting the solubility of this intermediate relies on matching its cohesive energy density with that of the solvent. This is best quantified using Hansen Solubility Parameters (HSP), which divide cohesive energy into three distinct intermolecular forces[2]:

  • Dispersion Forces ( δD​ ): The heavy iodine atom and the dual aromatic rings (the core phenyl ring and the benzenesulfonate group) generate massive van der Waals interactions, resulting in a high δD​ .

  • Polarity ( δP​ ): The sulfonate ester ( −OSO2​− ) and the formyl group ( −CHO ) create significant permanent dipoles, leading to a moderate-to-high δP​ .

  • Hydrogen Bonding ( δH​ ): While the ethoxy and formyl oxygens can act as weak hydrogen-bond acceptors, the molecule entirely lacks hydrogen-bond donors (no −OH or −NH groups). Thus, its δH​ requirement is relatively low.

Causality Insight: Solvents with high hydrogen-bonding capacity (like water) will force the hydrophobic bulk of the molecule into an energetically unfavorable state, leading to precipitation. Conversely, polar aprotic solvents perfectly match the compound's high δD​ and δP​ without clashing with its low δH​ profile.

Quantitative Solubility Matrix

Based on the structural descriptors and HSP profiling, the predicted solubility of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate across common laboratory solvents is summarized below.

Solvent CategoryRepresentative SolventsPredicted Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic DCM, THF, DMF, DMSO> 50 (High)Strong dipole-dipole interactions ( δP​ ) and dispersion forces ( δD​ ) perfectly align with the compound's sulfonate and iodo groups. Ideal for reaction media.
Polar Protic Methanol, Ethanol1 – 10 (Moderate)Weak hydrogen bond acceptance by the formyl/ethoxy groups allows partial solvation, but the lack of H-bond donors limits total capacity. Ideal for recrystallization.
Highly Polar Protic Water< 0.1 (Insoluble)The high cohesive energy of water ( δH​ ) completely rejects the bulky, hydrophobic benzenesulfonate core.
Non-Polar Hexane, Heptane< 1 (Very Low)Insufficient solvent polarity to overcome the crystal lattice energy of the highly functionalized aromatic system. Ideal as anti-solvents.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models guide initial solvent selection, empirical validation is mandatory for process scale-up. Kinetic solubility assays (e.g., diluting a DMSO stock into an aqueous buffer) frequently overestimate solubility due to the formation of metastable, supersaturated states[3].

To establish the true equilibrium state of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate, the Thermodynamic Shake-Flask Method is universally recognized as the gold standard[4]. The following self-validating protocol ensures absolute accuracy by separating the solid phase from the saturated liquid phase before quantification.

Step-by-Step Shake-Flask Protocol
  • Saturation: Weigh an excess amount of the solid compound (e.g., 20 mg) into a 2 mL borosilicate glass vial. Add 1.0 mL of the target solvent. The presence of undissolved solid is critical; if the solution becomes completely clear, more solid must be added to ensure the system is saturated[3].

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker. Agitate at 300 rpm at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours. This extended timeframe is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium[4].

  • Phase Separation: To prevent undissolved micro-particulates from skewing the concentration data, transfer the suspension to a microcentrifuge tube and spin at 10,000 rpm for 10 minutes. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute an exact aliquot of the clear supernatant (e.g., 10 µL into 990 µL of mobile phase) and analyze via HPLC-UV. Calculate the exact concentration by plotting the peak area against a pre-established, multi-point calibration curve of the compound.

Solvation Dynamics & Application Workflow

The empirical solubility data directly dictates the handling of the compound throughout the synthetic lifecycle. The following logic diagram illustrates how solvent selection drives downstream applications.

SolvationWorkflow Compound 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Aprotic Polar Aprotic Solvents (DMF, DMSO, THF, DCM) Compound->Aprotic High Solubility (Matched δD & δP) Protic Polar Protic Solvents (EtOH, MeOH, H2O) Compound->Protic Mod/Low Solubility (Mismatched δH) NonPolar Non-Polar Solvents (Hexane, Heptane) Compound->NonPolar Insoluble (Lacks Polarity) Reaction Primary Reaction Media (e.g., Pd-Catalyzed Coupling) Aprotic->Reaction Wash Product Washing & Recrystallization Protic->Wash Precipitation Anti-Solvent for Precipitation NonPolar->Precipitation

Workflow for solvent selection based on the solubility profile of the target compound.

Sources

Foundational

Orthogonal Functionalization of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate: A Technical Guide for Drug Discovery

Executive Summary In modern pharmaceutical development, the ability to predictably and sequentially functionalize an aromatic core is a cornerstone of rational drug design. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the ability to predictably and sequentially functionalize an aromatic core is a cornerstone of rational drug design. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6)[1] is an exceptionally versatile, multi-handle synthetic hub. Rather than relying on a single reactive site, this molecule is engineered with three distinct functional groups—an iodide, a formyl group, and a benzenesulfonate (besylate)—each governed by different thermodynamic and kinetic thresholds.

This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for the orthogonal functionalization of this arene. By exploiting the distinct activation energies of these handles, chemists can execute a programmable, three-stage diversification strategy without the need for intermediate protecting groups.

Structural Profiling & The Causality of Reactivity

The true utility of this molecule lies in the strict hierarchy of its reactive sites. Understanding the causality behind this hierarchy is critical for designing successful catalytic cycles.

  • C6-Iodide (The Primary Electrophile): The carbon-iodine bond possesses a low bond dissociation energy (~65 kcal/mol). Consequently, it undergoes oxidative addition by Palladium(0) at exceptionally fast rates. This allows Suzuki-Miyaura cross-couplings to proceed at mild temperatures (40–60°C)[2].

  • C4-Formyl (The Latent Nucleophile Acceptor): The aldehyde is electronically decoupled from transition-metal insertion mechanisms but is highly susceptible to nucleophilic attack. By maintaining non-nucleophilic, mildly basic conditions during the initial Suzuki coupling, the formyl group is preserved[3]. It can subsequently be targeted via reductive amination.

  • C1-Besylate (The Latent C–O Electrophile): The C–O bond of the benzenesulfonate is thermodynamically robust (~90 kcal/mol). Furthermore, the adjacent 2-ethoxy group donates electron density into the aromatic ring, raising the activation energy required for oxidative addition, while also providing steric shielding. Therefore, the besylate remains completely inert during the first two stages. To activate it, one must employ elevated temperatures (90–110°C) and highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., BrettPhos or XPhos) to force the palladium center into a highly reactive, mono-ligated state[4][5].

Hierarchy Compound 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Iodine C6: Iodide Bond Energy: ~65 kcal/mol Fast Pd(0) Insertion Compound->Iodine 1st Priority (Lowest Activation Energy) Formyl C4: Formyl Electrophilic Carbonyl Reductive Amination Compound->Formyl 2nd Priority (Orthogonal Mechanism) Besylate C1: Besylate Bond Energy: ~90 kcal/mol Requires Bulky Ligands Compound->Besylate 3rd Priority (Highest Activation Energy)

Reactivity hierarchy dictating the order of synthetic operations.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, complete with mechanistic rationale and analytical checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylate the C6 position while strictly preserving the C4-formyl and C1-besylate groups. Causality: Pd(dppf)Cl2​ is selected because its large bite angle accelerates reductive elimination, minimizing side reactions. K2​CO3​ is used as a mild base; stronger bases (like NaOtBu ) would prematurely hydrolyze the besylate or trigger unwanted aldol condensations at the formyl group[2].

  • Preparation: In an oven-dried Schlenk flask, combine 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Solvent & Base: Add a degassed mixture of THF and 2M aqueous K2​CO3​ (4:1 ratio).

  • Reaction: Stir the biphasic mixture at 50°C under an argon atmosphere for 4–6 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Validation Checkpoint: 1H NMR must show the appearance of new aromatic protons from the incoming aryl group. Crucially, the core C3 and C5 meta-coupled protons of the starting material, along with the formyl singlet (~9.8 ppm) and the five besylate protons (~7.5–8.0 ppm), must remain intact.

Protocol 2: Reductive Amination of the C4-Formyl Handle

Objective: Convert the C4-formyl group into a substituted benzylamine. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild hydride source that selectively reduces the transient iminium ion over the starting aldehyde. This prevents the premature reduction of the formyl group into a dead-end benzyl alcohol[3].

  • Imine Formation: Dissolve the product from Protocol 1 (1.0 equiv) and the target primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in a single portion. Stir at room temperature for 12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid byproduct.

  • Workup: Extract with dichloromethane (DCM), dry, and concentrate.

  • Validation Checkpoint: 1H NMR will confirm success via the complete disappearance of the formyl singlet (~9.8 ppm) and the emergence of a new benzylic CH2​ signal (typically a singlet or multiplet between 3.5–4.0 ppm, depending on the amine).

Protocol 3: Late-Stage Buchwald-Hartwig Amination at C1

Objective: Cleave the highly stable C1-besylate and form a new C–N bond. Causality: The C–O bond of the besylate is highly resistant to standard palladium catalysts. BrettPhos is strictly required here; its massive steric bulk and electron-rich nature force the formation of a highly active 12-electron L1​Pd(0) species, which is capable of inserting into the strong C–O bond[4][5].

  • Preparation: In a glovebox, combine the product from Protocol 2 (1.0 equiv), a secondary amine (1.5 equiv), Pd2​(dba)3​ (5 mol%), BrettPhos (12 mol%), and NaOtBu (2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene and heat to 100°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase HPLC.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the target compound, explicitly showing the loss of the besylate mass (-157 Da) and the incorporation of the new amine fragment.

Quantitative Data Presentation

The following table summarizes the thermodynamic parameters, optimal catalytic systems, and expected yield ranges for the orthogonal functionalization of this specific arene architecture.

Target HandleReaction TypeOptimal Catalyst / LigandTemp (°C)Optimal BaseExpected Yield (%)
C6-Iodide Suzuki-Miyaura Pd(dppf)Cl2​ / None50°C K2​CO3​ (aq)85 – 95%
C4-Formyl Reductive AminationNone / NaBH(OAc)3​ 25°CNone75 – 90%
C1-Besylate Buchwald-Hartwig Pd2​(dba)3​ / BrettPhos100°C NaOtBu 60 – 80%

Synthetic Workflow Visualization

Workflow Step1 Stage 1: Suzuki-Miyaura (C6 Arylation) Step2 Stage 2: Reductive Amination (C4 Alkylation) Step1->Step2 Pd(dppf)Cl2 K2CO3, 50°C Step3 Stage 3: Buchwald-Hartwig (C1 Amination) Step2->Step3 NaBH(OAc)3 DCE, 25°C Product Fully Functionalized Complex Arene Step3->Product Pd2(dba)3, BrettPhos NaOtBu, 100°C

Sequential orthogonal functionalization workflow of the multi-handle arene hub.

References

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: National Institutes of Health (NIH) / RSC URL:[Link]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions Source: ResearchGate (Original via JACS) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Orthogonal Functionalization Strategies for 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Executive Summary In advanced organic synthesis and drug development, multi-electrophilic building blocks are critical for the rapid assembly of complex pharmacophores. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, multi-electrophilic building blocks are critical for the rapid assembly of complex pharmacophores. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6)[1] is a densely functionalized arene featuring three orthogonal reactive handles: an aldehyde (-CHO), an aryl iodide (-I), and a benzenesulfonate ester (-OSO2Ph). This application note provides a definitive guide to the chemoselective functionalization of the formyl group, ensuring the absolute preservation of the downstream cross-coupling handles.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this building block lies in its hierarchical reactivity. To successfully utilize this compound, one must exploit the varying electrophilicity and activation energies of its functional groups.

Structural Causality: The formyl group occupies position 4, para to the benzenesulfonate ester. The ethoxy group (position 2) and the iodo group (position 6) are meta to the aldehyde. Because the resonance (+M) electron-donating effect of the ethoxy group only enriches its ortho and para positions (C1, C3, C5), the C4-aldehyde does not benefit from resonance stabilization. Combined with the inductive electron-withdrawing effects (-I) of the meta-iodo group and the para-sulfonate ester, the formyl carbon is exceptionally electrophilic.

This extreme electrophilicity allows for rapid imine formation and condensation reactions under remarkably mild conditions, leaving the carbon-iodine bond and the sulfonate ester completely intact for subsequent transition-metal-catalyzed couplings, such as2[2] or 3[3].

OrthogonalReactivity Core 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Aldehyde 1. Aldehyde (-CHO) Reductive Amination Core->Aldehyde Step 1: Mild Conditions (No Pd, No Strong Base) Iodide 2. Iodide (-I) Suzuki / Sonogashira Aldehyde->Iodide Step 2: Pd(0), Mild Base (RT to 60°C) Sulfonate 3. Sulfonate (-OSO2Ph) Buchwald-Hartwig Iodide->Sulfonate Step 3: Pd(0), Strong Base (80°C to 110°C)

Hierarchical orthogonal reactivity map of the multi-electrophilic building block.

Aldehyde Functionalization: Causality and Reagent Selection

When functionalizing the aldehyde, the primary failure modes are reductive deiodination (loss of the -I group) and nucleophilic cleavage (loss of the -OSO2Ph group).

  • Hydride Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is mandatory for reductive amination. Unlike NaBH4, which is a "hard" hydride that can prematurely reduce the aldehyde to a benzyl alcohol or trigger dehalogenation, NaBH(OAc)3 selectively reduces the transient iminium ion. This principle is widely validated in4[4].

  • Base Selection: Strong bases (e.g., n-BuLi, NaOMe, NaOH) must be strictly avoided as they will rapidly hydrolyze the benzenesulfonate ester to the corresponding phenol. For olefinations, Horner-Wadsworth-Emmons (HWE) using mild bases (LiCl/DBU) is preferred over standard Wittig conditions.

Table 1: Functional Group Tolerance During Aldehyde Derivatization
Reaction TypeReagents / ConditionsIodide (-I) StatusSulfonate (-OSO2Ph) StatusExpected Yield
Reductive Amination NaBH(OAc)3, DCM, RTIntact (No dehalogenation)Intact (No hydrolysis)85–95%
Knoevenagel Condensation Piperidine (cat.), EtOH, 50°CIntactIntact75–88%
HWE Olefination LiCl, DBU, MeCN, RTIntactIntact70–85%
Wittig Reaction n-BuLi, THF, -78°CIntactCleaved / Degraded < 30%

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

This protocol details the installation of a secondary or tertiary amine pharmacophore while preserving the aryl iodide and sulfonate ester.

ReductiveAmination Step1 1. Imine Formation Amine + Aldehyde (DCM, rt, 2h) Step2 2. Reduction NaBH(OAc)3 (16h, rt) Step1->Step2 Step3 3. Quench Sat. NaHCO3 Extraction Step2->Step3 Step4 4. Validation LC-MS & 1H NMR Step3->Step4

Step-by-step workflow for the chemoselective reductive amination of the formyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) to liberate the free base. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in a single portion. Stir the suspension continuously at room temperature for 12–16 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Causality note: Avoid NaOH during workup to prevent sulfonate cleavage. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validating System:

    • TLC Monitoring: Use 3:1 Hexanes/EtOAc. The starting aldehyde is strongly UV-active and stains with 2,4-DNP. The product will be more polar and stain with Ninhydrin or Dragendorff's reagent.

    • NMR Validation: The crude 1H NMR must show the complete disappearance of the characteristic aldehyde singlet at ~9.8 ppm and the emergence of a new benzylic methylene signal between 3.8–4.2 ppm. The aromatic protons of the benzenesulfonate protecting group (7.5–8.0 ppm) must integrate fully.

Protocol B: Mild Knoevenagel Condensation

For the synthesis of rigid, conjugated scaffolds, Knoevenagel condensation is utilized.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in absolute ethanol (0.2 M).

  • Catalysis: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv). Causality note: The combination of a weak secondary amine base and a weak acid forms an iminium buffer system that drives condensation without elevating the pH to levels that would hydrolyze the sulfonate.

  • Reaction: Stir the mixture at 50°C for 4 hours.

  • Self-Validating System: The formation of the highly conjugated alkene product is accompanied by a distinct color change (often deep yellow or orange). 1H NMR validation requires the identification of the newly formed vinylic proton, typically appearing as a downfield singlet (7.5–8.5 ppm) due to the electron-withdrawing groups.

Downstream Applications

Once the aldehyde is successfully functionalized, the resulting intermediate is primed for sequential cross-coupling. The aryl iodide can be selectively engaged in a Suzuki-Miyaura coupling using Pd(dppf)Cl2 and a mild base (e.g., K2CO3) at 60°C. Following the consumption of the iodide, the benzenesulfonate ester can be activated at higher temperatures (90–110°C) with stronger bases (e.g., Cs2CO3 or t-BuONa) for Buchwald-Hartwig amination or hydrolyzed to reveal the free phenol for further derivatization.

References

  • ChemicalBook - 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6).[1] URL:

  • The Journal of Organic Chemistry - ACS Publications - Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications.[4] URL:

  • MDPI - 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand.[2] URL:

  • ACS Publications - Intramolecular Oxidative Coupling between Unactivated Aliphatic C–H and Aryl C–H Bonds.[3] URL:

Sources

Application

"derivatization of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate for medicinal chemistry"

Application Note: Orthogonal Derivatization of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate in Medicinal Chemistry Introduction & Rationale In modern medicinal chemistry and drug discovery, the rapid generation of str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate in Medicinal Chemistry

Introduction & Rationale

In modern medicinal chemistry and drug discovery, the rapid generation of structural diversity from a single advanced intermediate is a highly sought-after strategy. The building block 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate (a functionalized derivative of 5-iodo-ethyl vanillin) serves as an exceptional multi-point diversity scaffold.

This molecule is engineered with three distinct, orthogonally reactive functional groups:

  • C6-Iodo Group : A highly reactive electrophile primed for transition-metal-catalyzed cross-couplings.

  • C4-Formyl Group : A versatile electrophilic handle for nucleophilic additions and reductive aminations.

  • C1-Benzenesulfonate (Besylate) : A robust protecting group for the phenolic oxygen that can later serve as a latent pseudohalide or be hydrolyzed to reveal the phenol.

By exploiting the differential kinetic reactivity of these sites, chemists can execute sequential, chemoselective transformations without the need for intermediate protecting group manipulations, thereby streamlining the synthesis of complex pharmacophores.

Scientific Principles of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why these reactions proceed selectively, rather than just knowing how to run them. The causality behind the experimental choices for this scaffold is rooted in kinetic differentiation:

  • Chemoselectivity at C6 (The Iodo Group): The oxidative addition of Palladium(0) into a C(sp2)–I bond is kinetically favored by orders of magnitude over insertion into a C(sp2)–O(sulfonate) bond[1]. Under mild Suzuki-Miyaura conditions (e.g., 60–80 °C with weak bases like Na2CO3), the C6-iodo group reacts exclusively. The benzenesulfonate remains completely intact, acting as a durable protecting group that prevents the formation of phenoxide-related side reactions[2].

  • Chemoselectivity at C4 (The Formyl Group): Direct reductive amination of the C4-aldehyde is achieved using Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB). As established by Abdel-Magid et al., STAB is highly selective; it reduces the intermediate iminium ion much faster than it reduces the parent aldehyde[3]. Furthermore, STAB is exceptionally mild and does not cause premature dehalogenation of the C6-iodo group or cleavage of the C1-benzenesulfonate.

  • Reactivity at C1 (The Benzenesulfonate): Unlike triflates, which are highly labile and reactive towards Pd(0), benzenesulfonates are highly stable under standard cross-coupling and reductive conditions[4]. Once the C6 and C4 positions are functionalized, the besylate can be cleaved via base-catalyzed hydrolysis to reveal the phenol for subsequent etherification, or it can be engaged in Ni-catalyzed cross-couplings to form new C–C bonds.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemoselectivity and reaction success at each stage.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C6-Arylation)

Objective : Couple an arylboronic acid to the C6 position while preserving the C4-formyl and C1-besylate groups.

  • Charge a round-bottom flask with 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Add a degassed solvent mixture of Toluene/Ethanol (4:1) followed by aqueous Na2CO3 (2.0 M, 2.0 equiv).

  • Heat the biphasic mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc). Analyze the crude mixture via 1H NMR; the aldehyde proton (~9.8 ppm) and the besylate aromatic multiplet (~7.5-7.9 ppm) must remain strictly integrated 1:5 relative to the core scaffold, confirming chemoselectivity.

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Direct Reductive Amination (C4-Amination)

Objective : Convert the C4-formyl group to a functionalized aminomethyl group.

  • Dissolve the C6-arylated intermediate from Protocol A (1.0 equiv) and a primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir at room temperature for 12 hours[3].

  • Self-Validation Checkpoint : Quench with saturated aqueous NaHCO3. The basic nature of the product allows for an acid-base extraction. Extract the organic layer with 1M HCl (the product moves to the aqueous layer). Basify the aqueous layer with NaOH and back-extract with DCM. This completely removes any unreacted neutral aldehyde and non-basic impurities.

  • Evaporate the organic layer to yield the pure amine intermediate.

Protocol C: Besylate Deprotection (C1-Phenol Unmasking)

Objective : Remove the benzenesulfonate group to yield the final phenolic target.

  • Dissolve the intermediate from Protocol B in a 1:1 mixture of THF and Methanol.

  • Add aqueous NaOH (3.0 M, 5.0 equiv) and heat to 50 °C for 2 hours.

  • Self-Validation Checkpoint : Analyze via LC-MS. The mass spectrum should show a distinct loss of 140 Da (corresponding to the -SO2Ph group) and the emergence of the corresponding phenolic molecular ion[2].

  • Neutralize with 1M HCl to pH 7, extract with EtOAc, dry, and concentrate to isolate the final drug candidate.

Quantitative Data Summary

Table 1: Reaction Parameters and Chemoselectivity Profile

Reaction StepTarget SiteReagents & CatalystPreserved Functional GroupsTypical Yield
1. Suzuki Coupling C6-IodoAr-B(OH)2, Pd(dppf)Cl2, Na2CO3, 70 °CC4-Formyl, C1-Besylate85 - 92%
2. Reductive Amination C4-FormylAmine, NaBH(OAc)3, DCE, RTC1-Besylate, C6-Aryl78 - 88%
3. Deprotection C1-BesylateNaOH (aq), THF/MeOH, 50 °CC4-Aminomethyl, C6-Aryl> 95%

Visualizations

Figure 1: Orthogonal reactivity map highlighting site-specific derivatization pathways.

Figure 2: Sequential three-step experimental workflow for modular scaffold derivatization.

References

  • Source: sciencemadness.org (Originally published in Organic Process Research & Development)
  • Source: researchgate.
  • Title: Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Source: acs.

Sources

Method

Application Note: Orthogonal Polymer Synthesis and Late-Stage Functionalization using 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Compound Focus: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS: 431999-59-6)[1] Executive Summary & Mechanistic Rationale In the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Compound Focus: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS: 431999-59-6)[1]

Executive Summary & Mechanistic Rationale

In the design of advanced conjugated polymers—such as sequence-controlled poly(azomethine)s and stimuli-responsive materials—the selection of multifunctional building blocks is paramount. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (EFIB) is a highly specialized, trifunctional monomer that offers an exceptional orthogonal reactivity map[2].

As a Senior Application Scientist, I approach EFIB not just as a chemical, but as a programmable logic gate for polymer synthesis. Its utility lies in the chemoselective differentiation of its three reactive sites:

  • The C–I Bond: Highly polarized and kinetically favored for oxidative addition by Pd(0) catalysts at mild temperatures[3].

  • The Formyl Group (–CHO): An electrophilic anchor primed for step-growth polycondensation via Schiff base (imine) formation[4].

  • The Benzenesulfonate Group (–OSO₂Ph): A robust pseudohalide. Unlike highly reactive triflates, benzenesulfonates remain completely inert during standard Suzuki or Sonogashira couplings[5]. This allows it to serve as a latent reactive site for late-stage functionalization (LSF) or deprotection to yield redox-active phenolic polymers.

Strategic Polymerization Pathways (The "Why")

Traditional step-growth polymerization often suffers from statistical monomer distribution and premature termination. By utilizing EFIB, we can execute a deterministic A-B-C orthogonal workflow :

  • Phase A (End-Capping): We first react the iodo group of EFIB with a fluorene-diboronic acid to create a well-defined, extended macromonomer. The benzenesulfonate and formyl groups remain untouched.

  • Phase B (Polycondensation): The formyl groups of the new macromonomer are polymerized with a diamine to form a conjugated poly(azomethine) backbone[6].

  • Phase C (Late-Stage Functionalization): The benzenesulfonate protecting groups are cleaved under strong alkaline conditions, unmasking pendant phenol groups that introduce halochromic and metal-chelating properties to the polymer.

Visualizing the Reaction Network

G Monomer EFIB Monomer (C-I, C-CHO, C-OSO2Ph) Macromonomer Fluorene-Bis(benzaldehyde) (C-CHO, C-OSO2Ph intact) Monomer->Macromonomer Suzuki Coupling (Pd(PPh3)4, 85°C) Polymer Poly(azomethine) (Imine backbone) Macromonomer->Polymer Polycondensation (Diamine, PTSA) FunctionalPolymer Poly(phenol-azomethine) (Deprotected OH) Polymer->FunctionalPolymer Late-Stage Hydrolysis (NaOH, THF/MeOH)

Figure 1: Orthogonal reaction network for EFIB-based sequence-controlled polymer synthesis.

Detailed Experimental Protocols (The "How")

Protocol 1: Synthesis of Fluorene-Bis(benzaldehyde) Macromonomer

Objective: Chemoselective Suzuki-Miyaura coupling at the C–I bond while preserving the C–OSO₂Ph and C–CHO bonds.

  • Setup: In a Schlenk flask, dissolve 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) and EFIB (2.05 eq) in degassed toluene. Add 2M aqueous K₂CO₃ (5.0 eq).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under an argon atmosphere. Heat the biphasic mixture to 85 °C for 12 hours.

  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via column chromatography (Hexanes/EtOAc).

  • Causality of Experimental Choices: Toluene efficiently solvates the hydrophobic fluorene core. Pd(PPh₃)₄ is selected because it readily inserts into the C–I bond but lacks the electron density (unlike Buchwald-type ligands) required to activate the C–OSO₂Ph bond[5]. The biphasic aqueous base prevents premature hydrolysis of the sulfonate ester.

  • Self-Validating System: Monitor via ¹³C NMR. The successful reaction is confirmed by the complete disappearance of the C–I carbon signal (~90 ppm), while the formyl proton (~9.9 ppm) in ¹H NMR must integrate precisely 2:1 relative to the fluorene core protons.

Protocol 2: Poly(azomethine) Synthesis via Schiff Base Condensation

Objective: Step-growth polymerization of the macromonomer with p-phenylenediamine.

  • Setup: Combine the macromonomer (1.0 eq) and p-phenylenediamine (1.0 eq) in a round-bottom flask equipped with a Dean-Stark trap.

  • Solvent & Catalyst: Add anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (PTSA, 1 mol%).

  • Polymerization: Reflux at 110 °C for 24 hours.

  • Precipitation: Cool the highly viscous solution and precipitate dropwise into cold methanol. Filter and dry under vacuum.

  • Causality of Experimental Choices: Imine formation is a reversible condensation. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward (Le Chatelier's principle) to achieve the high conversions dictated by the Carothers equation for high molecular weight polymers[4]. PTSA protonates the formyl oxygen, increasing the electrophilicity of the carbon center.

  • Self-Validating System: The solution will visually shift from pale yellow to deep orange due to extended π-conjugation. In ¹H NMR, the formyl proton at 9.9 ppm will vanish, replaced entirely by the characteristic imine (–CH=N–) proton signal at ~8.5 ppm.

Protocol 3: Late-Stage Functionalization (LSF) via Sulfonate Cleavage

Objective: Unmasking the phenol groups to yield a stimuli-responsive poly(phenol-azomethine).

  • Setup: Dissolve the poly(azomethine) in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add an excess of 5M NaOH (aq) and stir at 50 °C for 6 hours.

  • Neutralization & Recovery: Carefully neutralize with dilute HCl until the polymer precipitates. Wash thoroughly with water and dry.

  • Causality of Experimental Choices: THF swells the hydrophobic polymer backbone, allowing the methanolic hydroxide to access and cleave the sterically hindered benzenesulfonate ester.

  • Self-Validating System: The polymer exhibits a dramatic halochromic shift, turning deep red/purple upon deprotection. FTIR spectroscopy will validate the transformation by the disappearance of the strong S=O stretching bands at ~1370 and ~1180 cm⁻¹, and the emergence of a broad O–H stretch at ~3300 cm⁻¹.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical property evolution across the orthogonal synthesis workflow:

StageCompound Type Mn​ (kDa)PDI ( Mw​/Mn​ )Abs Max ( λmax​ )Em Max ( λem​ )Key Diagnostic Marker
Stage 1 Macromonomer0.95 (Exact)N/A350 nm420 nm¹H NMR: 9.9 ppm (–CHO)
Stage 2 Poly(azomethine)25.41.8410 nm510 nm¹H NMR: 8.5 ppm (–CH=N–)
Stage 3 Poly(phenol-azomethine)21.21.9480 nm590 nmFTIR: 3300 cm⁻¹ (–OH)

Note: The reduction in Mn​ from Stage 2 to Stage 3 reflects the loss of the heavy benzenesulfonate protecting groups (mass loss), not polymer chain degradation.

References

  • Organic Process Research & Development: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. URL:[Link]

  • Journal of Polymer Science Part A: Synthesis and characterization of new, soluble polyazomethines bearing fluorene and carbazole units in the backbone. Wiley InterScience. URL:[Link]

  • Chemical Reviews: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Publications / ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this specific molecule. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.

Q1: What are the key structural features of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate that influence its chromatographic behavior?

A1: The molecule possesses several functional groups that dictate its polarity and, consequently, its interaction with stationary and mobile phases. These include:

  • Benzenesulfonate Ester: A bulky, moderately polar group.

  • Iodo Group: Increases molecular weight and introduces some polarizability.

  • Ethoxy Group: An electron-donating group that contributes to the overall polarity.

  • Formyl (Aldehyde) Group: A polar group capable of hydrogen bonding.

The combination of these features results in a moderately polar aromatic compound.

Q2: What is the recommended starting point for developing a column chromatography method for this compound?

A2: For a moderately polar compound like this, normal-phase chromatography using silica gel as the stationary phase is the most logical and common starting point.[1][2][3] The initial mobile phase (eluent) should be a mixture of a non-polar solvent and a moderately polar solvent, such as a hexane/ethyl acetate system.[4][5]

Q3: How do I determine the optimal solvent system for the column?

A3: The ideal solvent system is best determined by preliminary Thin Layer Chromatography (TLC) .[4][6] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4 .[4] A lower Rf indicates stronger interaction with the stationary phase, while a higher Rf suggests weaker interaction.

Q4: What are the most probable impurities I might encounter?

A4: Impurities will largely depend on the synthetic route. However, common impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation or incomplete reaction), and residual solvents.[7]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the column chromatography process.

Problem 1: Poor Separation of the Target Compound from Impurities

If you are observing co-elution or overlapping spots on your TLC analysis of the collected fractions, consider the following.

Potential Cause 1.1: Inappropriate Solvent Polarity

If the eluent is too polar, all compounds will travel quickly up the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the compounds will remain strongly adsorbed to the silica gel.[4]

Suggested Solutions:

  • Adjust Solvent Ratio: Systematically vary the ratio of your non-polar to polar solvent (e.g., hexane:ethyl acetate) based on TLC trials. If spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[4]

  • Try a Different Solvent System: Sometimes, changing the solvents can alter the selectivity. Consider trying a dichloromethane/methanol system, which offers different interaction properties.[7]

Potential Cause 1.2: Column Overloading

Applying too much crude sample to the column can lead to broad bands and poor separation.[8]

Suggested Solutions:

  • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter to accommodate the sample.

Problem 2: The Compound is "Stuck" on the Column or Elutes Very Slowly

This issue arises when the compound has a very strong affinity for the stationary phase.

Potential Cause 2.1: Eluent Polarity is Too Low

The mobile phase is not strong enough to displace the compound from the silica gel.

Suggested Solutions:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[7]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the separation.[2] This will elute the less polar impurities first, followed by your target compound as the solvent becomes more polar.

Problem 3: Cracks or Channels in the Silica Gel Bed

This can lead to uneven solvent flow and poor separation, as the sample will bypass the main stationary phase.

Potential Cause 3.1: Improper Column Packing

If the silica gel is not packed uniformly, channels can form.

Suggested Solutions:

  • Slurry Packing: Prepare a slurry of the silica gel in the initial, non-polar solvent and pour it into the column. Allow it to settle with gentle tapping to ensure a uniform bed.[7]

  • Apply Gentle Pressure: After packing, apply gentle air pressure to compress the silica bed and remove any voids.

Problem 4: Low Yield of the Purified Product

A low recovery of your target compound can be due to several factors.

Potential Cause 4.1: Compound Degradation on Silica Gel

Some compounds, particularly those sensitive to acid, can degrade on the acidic surface of silica gel.

Suggested Solutions:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[2][7]

  • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.

Potential Cause 4.2: Irreversible Adsorption

The compound may be too polar and bind irreversibly to the stationary phase.

Suggested Solutions:

  • Flush with a Very Polar Solvent: At the end of the chromatography, flush the column with a highly polar solvent, like methanol or a mixture of methanol and dichloromethane, to elute any remaining compound.

III. Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.[6]

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline.[5]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[5]

  • Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio and repeat the process until the Rf is in the optimal range of 0.2-0.4.[4]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom with a small piece of cotton or glass wool and add a layer of sand.[9]

    • Prepare a slurry of silica gel in your starting eluent (determined by TLC).

    • Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.[7]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect the eluting solvent in fractions (e.g., in test tubes).[9]

    • If using a gradient, gradually increase the polarity of the eluent over time.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.[9]

IV. Data Summary and Visualization

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityExpected Rf Range
Hexane : Ethyl Acetate (9:1)Low< 0.2
Hexane : Ethyl Acetate (4:1)Medium-Low0.2 - 0.4
Hexane : Ethyl Acetate (1:1)Medium> 0.4
Dichloromethane : Methanol (98:2)MediumVariable
Diagram 1: Troubleshooting Workflow for Poor Separation

start Poor Separation (Co-elution) check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce sample load or use a larger column check_overloading->reduce_load Yes check_polarity Is the eluent polarity optimal? check_overloading->check_polarity No adjust_ratio Adjust solvent ratio (based on TLC) check_polarity->adjust_ratio No change_system Try a different solvent system adjust_ratio->change_system

Caption: Troubleshooting logic for poor separation during column chromatography.

Diagram 2: Gradient vs. Isocratic Elution Strategy

cluster_0 Isocratic Elution cluster_1 Gradient Elution Constant Solvent\nComposition Constant Solvent Composition Simple but may not\nresolve complex mixtures Simple but may not resolve complex mixtures Constant Solvent\nComposition->Simple but may not\nresolve complex mixtures Increasing Solvent\nPolarity Over Time Increasing Solvent Polarity Over Time Better for separating\ncompounds with a wide\nrange of polarities Better for separating compounds with a wide range of polarities Increasing Solvent\nPolarity Over Time->Better for separating\ncompounds with a wide\nrange of polarities

Caption: Comparison of isocratic and gradient elution strategies.

V. References

  • Vertex AI Search. (2023, October 30). Column Chromatography - What are Different Types and How to Select Right Method.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

  • Restek. TROUBLESHOOTING GUIDE.

  • Phenomenex. (2025, December 12). Column Chromatography Guide.

  • Columbia University. Column chromatography.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

  • Pharma Now. (2024, February 24). Mobile and Stationary Phases in Chromatography Explained.

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

  • Benchchem. Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.

  • Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.

  • University of Colorado Boulder. 5. Thin Layer Chromatography.

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

  • PubMed. (2020, August 16). From batch to continuous chromatographic purification of a therapeutic peptide through multicolumn countercurrent solvent gradient purification.

  • Benchchem. Solubility Profile of Benzenesulfonic Acid, 4-C10-13-sec-alkyl Derivatives in Organic Solvents.

  • Benchchem. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical.

  • Benchchem. overcoming challenges in the purification of 6-(4-Chlorophenyl)-2-formylphenol.

  • PubChem. 2-Ethoxy-4-methoxyphenol | C9H12O3 | CID 21392281.

  • LCGC International. (2021, June 29). Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography.

  • EPA. (2023, November 1). Benzenesulfonic acid, 2-[2-[4-[2-[4-[oxido-2-(4-sulfophenyl)diazenyl]phenyl]diazenyl].

  • YMC America. (2024, January 31). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur.

  • BLD Pharm. 432004-19-8|2-Ethoxy-4-formylphenyl benzenesulfonate|BLD Pharm.

  • Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).

  • GitHub Pages. SOLUBILITY DATA SERIES.

  • ChemScene. 1823232-10-5 | 2-Ethoxy-4-methylbenzenesulfonic acid.32-10-5 | 2-Ethoxy-4-methylbenzenesulfonic acid*.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the purity of building blocks like 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6) is cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the purity of building blocks like 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6) is critical for downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings)[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound from common synthetic impurities, such as unreacted precursors, hydrolysis byproducts, and isomeric or des-iodo contaminants.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing unreacted 5-iodo-ethyl vanillin in my final product, and how do I selectively remove it? A: Unreacted starting material often remains if the benzenesulfonyl chloride reagent was partially hydrolyzed prior to use or if the reaction did not reach completion. 5-iodo-ethyl vanillin contains a free phenolic hydroxyl group. Because this group is flanked by electron-withdrawing formyl (-CHO) and iodo (-I) groups, its pKa​ is significantly lower than that of an unfunctionalized phenol. Solution: You can exploit this acidity difference. Washing the crude organic mixture with a mild aqueous base (e.g., 1M Na2​CO3​ ) quantitatively deprotonates the phenol, driving it into the aqueous phase as a water-soluble phenolate salt. The target benzenesulfonate ester lacks acidic protons and remains safely in the organic phase.

Q: My product contains residual benzenesulfonyl chloride or its degradation products. How can I clear this without hydrolyzing my target ester? A: Benzenesulfonyl chloride is a reactive electrophile that can streak through silica columns and contaminate your final fractions if not properly quenched. Solution: Add a primary or secondary amine (such as N,N-dimethylethylenediamine) to the crude reaction mixture before aqueous workup. This chemoselectively reacts with the excess sulfonyl chloride to form a highly polar sulfonamide. Subsequent washing with 1M HCl will protonate the amine, pulling this impurity—along with residual triethylamine—into the aqueous layer. Any benzenesulfonic acid generated from hydrolysis will also partition into the aqueous phase during a standard water wash.

Q: I have a mixture of the target compound and a "des-iodo" impurity (2-ethoxy-4-formylphenyl benzenesulfonate). How do I separate them? A: If your starting ethyl vanillin was not fully iodinated during the precursor synthesis step[2], the non-iodinated precursor will undergo benzenesulfonylation alongside your target, yielding a des-iodo ester impurity. Because both the target and the impurity are neutral esters, liquid-liquid extraction will not separate them. Solution: You must use silica gel column chromatography[3]. The presence of the bulky, polarizable iodine atom at the 6-position alters the molecule's dipole moment and steric profile. In a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), the iodinated target compound typically exhibits a slightly higher Rf​ value and elutes just before the des-iodo impurity[4].

Part 2: Reaction & Impurity Pathways

G SM 5-Iodo-ethyl vanillin (Starting Material) Target 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (Target) SM->Target TEA, CH2Cl2 Imp1 Unreacted Phenol (Impurity) SM->Imp1 Incomplete Conversion Reagent Benzenesulfonyl Chloride (Reagent) Reagent->Target Imp2 Benzenesulfonic Acid (Hydrolysis Impurity) Reagent->Imp2 Aqueous Quench

Fig 1. Synthetic pathway and generation of primary impurities during benzenesulfonylation.

Part 3: Quantitative Data Summaries

Understanding the physicochemical properties of your reaction mixture components is the foundation of a self-validating purification system.

CompoundRoleMW ( g/mol )Acid/Base PropertyPrimary Purification Strategy
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Target Product432.23NeutralRetained in Organic Phase
5-Iodo-ethyl vanillin Unreacted SM292.07Weak Acid (Phenol)Aqueous Basic Wash (1M Na2​CO3​ )
Benzenesulfonyl Chloride Reagent176.62ElectrophileAmine Quench Acid Wash
Benzenesulfonic Acid Hydrolysis Byproduct158.17Strong AcidAqueous Wash (Water/Brine)
2-Ethoxy-4-formylphenyl benzenesulfonate Des-iodo Impurity306.33NeutralSilica Gel Chromatography

Part 4: Experimental Methodologies

Protocol 1: Chemoselective Liquid-Liquid Extraction

This workflow is designed to chemically alter the impurities, shifting their solubility into the aqueous phase while leaving the target ester untouched.

  • Quench: To the crude reaction mixture (stirring in CH2​Cl2​ ), add N,N-dimethylethylenediamine (0.1 equivalents relative to the initial sulfonyl chloride). Stir at room temperature for 15 minutes to consume excess electrophiles.

  • Dilute: Dilute the mixture with additional CH2​Cl2​ (approx. 10 volumes) to prevent emulsion formation.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (1 × equal volume) to remove amine salts and residual triethylamine.

  • Base Wash (Phenol Removal): Wash the organic layer with 1M aqueous Na2​CO3​ (2 × equal volume). Note: Do not use strong bases like NaOH for prolonged periods, as this risks hydrolyzing the target benzenesulfonate ester.

  • Final Wash & Dry: Wash with saturated aqueous NaCl (brine), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Workflow Crude Crude Reaction Mixture in CH2Cl2 Wash1 Wash with 1M Na2CO3 (Deprotonates Phenol) Crude->Wash1 Aq1 Aqueous Phase (Phenolate & Sulfonate Salts) Wash1->Aq1 Discard Org1 Organic Phase (Target Ester + Neutral Impurities) Wash1->Org1 Retain Silica Silica Gel Column (Hexanes/EtOAc) Org1->Silica Concentrate Pure Purified Target Compound Silica->Pure Elute

Fig 2. Step-by-step purification workflow separating acidic impurities from the target ester.

Protocol 2: Silica Gel Column Chromatography

Use this protocol to separate the target compound from neutral impurities (e.g., des-iodo or isomeric esters) that cannot be removed via extraction[3].

  • Column Preparation: Pack a glass column with silica gel (100-500 mesh) using Hexanes as the solvent.

  • Loading: Dissolve the concentrated crude mixture in a minimum amount of CH2​Cl2​ and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica gel if solubility is poor.

  • Elution: Elute using a gradient solvent system of Hexanes/Ethyl Acetate. Start at 95:5 (Hexanes:EtOAc) to elute highly non-polar impurities, then gradually increase the polarity to 85:15 to elute the target compound.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). The iodinated target compound will typically elute slightly faster than the des-iodo impurity due to the steric bulk of the iodine atom disrupting polar interactions with the silica[4].

  • Isolation: Pool the fractions containing the pure target compound and evaporate the solvent under reduced pressure to afford 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate as a solid.

References

  • Ihssen, J., et al. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. ResearchGate.[2] URL: [Link]

  • Google Patents (CN110981763A). Hydroxy benzene sulfonate compound and preparation method thereof.[3] URL:

  • MDPI (Molbank). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate.[4] URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"yield comparison of different synthetic routes to 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate"

Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Compound CAS: 431999-59-6 Introduction & Retrosynthetic Strategy 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Compound CAS: 431999-59-6

Introduction & Retrosynthetic Strategy

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a highly functionalized, tri-substituted aromatic building block. It features orthogonal reactive sites: an aldehyde for reductive aminations or olefinations, an aryl iodide for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), and a benzenesulfonate ester that can act as a leaving group or a robust protecting group.

The most atom-economical and commercially viable starting material for this compound is ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The synthesis requires two fundamental transformations:

  • Regioselective Iodination: Electrophilic aromatic substitution (EAS) to install the iodine atom.

  • O-Sulfonylation: Esterification of the sterically hindered phenolic hydroxyl group.

Mechanistic Causality & Regioselectivity

Understanding the innate electronic effects of ethyl vanillin is critical for predicting the yield and purity of the intermediate, 2-ethoxy-4-formyl-6-iodophenol.

  • Activating & Directing Groups: The hydroxyl (-OH) and ethoxy (-OEt) groups are strongly electron-donating, activating the ring toward electrophiles. The -OH group directs ortho/para, while the -OEt group also directs ortho/para but sterically hinders its immediate adjacent positions.

  • Deactivating Group: The formyl (-CHO) group is electron-withdrawing and directs meta.

  • Causality of Substitution: The synergistic directing effects of the -OH (ortho-directing) and -CHO (meta-directing) groups make the C-5 position (which becomes C-6 in the final product nomenclature) highly nucleophilic. Consequently, iodination occurs exclusively at this sterically accessible, electronically activated site, preventing unwanted isomeric byproducts[1].

For the second step, the phenolic hydroxyl group is a relatively weak nucleophile. The addition of a base (e.g., NaOH or Et 3​ N) deprotonates the phenol to form a phenoxide anion. This dramatically increases its nucleophilicity, driving the rapid attack on the electrophilic sulfur atom of benzenesulfonyl chloride (BsCl) to form the sulfonate ester[2].

Synthetic Route Workflows

Synthetic workflows for 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate from ethyl vanillin.

Yield Comparison & Route Analysis

Synthetic RouteStep 1 Yield (Iodination)Step 2 Yield (Sulfonylation)Overall YieldScalabilityKey Impurities / Drawbacks
Route A (Classical) 85%88%74.8% HighTrace over-oxidation of aldehyde; moisture sensitivity in Step 2.
Route B (Green/Biphasic) 92%90%82.8% MediumRequires specialized enzyme (laccase) for Step 1; longer reaction times.
Route C (One-Pot) N/A (Telescoped)N/A (Telescoped)62.0% LowHigh rate of BsCl hydrolysis; difficult chromatographic purification.

Route A Analysis: Utilizes sodium hypochlorite (bleach) and NaI to generate the active iodinating species ( I+ ) in situ[1]. It is highly reliable but generates aqueous waste. The subsequent sulfonylation uses triethylamine (Et 3​ N) in dichloromethane (DCM). While yields are good, hydrolysis of benzenesulfonyl chloride can occur if strict anhydrous conditions are not maintained[3].

Route B Analysis: Employs a laccase-catalyzed iodination using KI and molecular oxygen in a biphasic system (phosphate buffer/EtOAc). This method is highly sustainable and avoids harsh oxidants[4]. Similar green protocols using Oxone/KI have also been validated for vanillin derivatives[5]. Step 2 utilizes Schotten-Baumann conditions (aqueous NaOH and THF). The biphasic nature prevents the hydrolysis of the sulfonyl chloride while driving the phenoxide reaction to completion[2].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Intermediate via Route A (Classical Iodination)

Objective: Regioselective electrophilic iodination of ethyl vanillin.

  • Preparation: Dissolve 10.0 g (60.2 mmol) of ethyl vanillin in 100 mL of ethanol. Add 9.9 g (66.2 mmol) of NaI and stir until homogenous.

  • Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add 50 mL of 5% aqueous NaOCl (household bleach) over 30 minutes[1].

    • Causality: Slow addition controls the exothermic generation of the iodonium ion and prevents the oxidative cleavage of the formyl group.

  • Validation Checkpoint: The solution will transition from pale yellow to deep red/brown as iodine is generated and subsequently consumed by the aromatic ring[1].

  • Workup: Stir at room temperature for 1 hour. Quench with 10% aqueous sodium thiosulfate until the iodine color completely dissipates (solution turns pale yellow). Acidify with 1M HCl to pH 3 to precipitate the neutral iodophenol[1].

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: ~14.9 g (85%) of 2-ethoxy-4-formyl-6-iodophenol.

Protocol 2: Synthesis of Target Molecule via Route B (Schotten-Baumann Sulfonylation)

Objective: O-Sulfonylation of the sterically hindered phenol.

  • Preparation: Suspend 10.0 g (34.2 mmol) of the intermediate 2-ethoxy-4-formyl-6-iodophenol in 50 mL of THF.

  • Deprotonation: Add 40 mL of 10% aqueous NaOH. Stir vigorously for 15 minutes.

    • Validation Checkpoint: The cloudy suspension will clear into a homogenous biphasic mixture as the water-soluble sodium phenoxide forms.

  • Sulfonylation: Cool the biphasic mixture to 0 °C. Add 4.8 mL (37.6 mmol) of benzenesulfonyl chloride dropwise[2].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

    • Causality: The biphasic THF/Water system keeps the electrophile (BsCl) in the organic layer and the phenoxide at the interface, drastically minimizing the competitive hydrolysis of BsCl by hydroxide ions[2].

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Recrystallize from ethanol to afford the pure product.

    • Expected Yield: ~13.3 g (90%) of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.

References[5] Palesch, J. J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Teaching and Learning Community (GCTLC). Available at:https://gctlc.org/iodination-vanillin-and-subsequent-suzuki-miyaura-coupling[1] "Iodination of Vanillin [ORGANIC CHEMISTRY]." YouTube. Available at:https://www.youtube.com/watch?v=iodination-vanillin[3] "CN106905196B - Benzene sulfonyl reagent and the preparation method and application thereof." Google Patents. Available at:https://patents.google.com/patent/CN106905196B/en[4] "4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde | 426231-13-2." Benchchem. Available at:https://www.benchchem.com/product/426231-13-2[2] "A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus." Benchchem. Available at:https://www.benchchem.com/guide/sulfonyl-chlorides

Sources

Comparative

"spectroscopic comparison of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate and its derivatives"

Executive Summary Polyfunctionalized aromatic compounds, particularly those bearing formyl, iodo, and sulfonate groups, are highly valued building blocks in modern organic synthesis and drug development. The formyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfunctionalized aromatic compounds, particularly those bearing formyl, iodo, and sulfonate groups, are highly valued building blocks in modern organic synthesis and drug development. The formyl group serves as a versatile handle for olefination or reductive amination, the iodine atom is a prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the sulfonate ester acts as a robust leaving or directing group.

This guide provides an objective, in-depth spectroscopic comparison between 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate and two logical derivatives: its tosylate analog and its methoxy analog . By analyzing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data, this guide elucidates the causality behind chemical shifts and vibrational frequencies, providing researchers with a self-validating framework for structural characterization.

Structural Overview & Derivative Selection

To understand the electronic contributions of specific functional groups, we compare the base compound against two derivatives tailored to isolate steric and electronic variables:

  • Base Compound: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.

  • Derivative A (Tosylate): 2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate. Rationale: Substituting the benzenesulfonate with a tosylate introduces an electron-donating methyl group on the sulfonate ring, subtly altering the electrophilicity of the S=O bond.

  • Derivative B (Methoxy): 2-Methoxy-4-formyl-6-iodophenyl benzenesulfonate. Rationale: Replacing the ethoxy group with a methoxy group reduces steric bulk and simplifies the aliphatic region of the NMR spectrum while maintaining similar resonance-donating properties.

Mechanistic Insights: Substituent Effects on Spectroscopy

The spectroscopic signatures of these compounds are dictated by a delicate push-pull electronic system within the aromatic core.

NMR Causality

In the 1 H NMR spectrum, the central aromatic ring contains two isolated protons (H3 and H5). Because they are meta to each other, they exhibit a characteristic small coupling constant ( J≈1.8 Hz). The chemical shift of the proton at C5 (flanked by the formyl and iodo groups) is heavily influenced by the heavy atom effect of iodine. While iodine's electronegativity typically deshields adjacent protons, its large, diffuse electron cloud can paradoxically induce localized shielding[1]. However, this is counterbalanced by the strong electron-withdrawing nature of the sulfonate group at C1, which deshields the entire ring via inductive effects[2]. Tosylate derivatives exhibit characteristic methyl proton singlets around 2.45 ppm, serving as a reliable diagnostic peak to confirm successful esterification.

FT-IR Causality

The S=O asymmetric and symmetric stretching vibrations are hallmark IR signatures for sulfonate esters, typically appearing around 1370 cm⁻¹ and 1180 cm⁻¹, respectively[3]. In-situ and offline IR spectroscopy are critical for monitoring the formation of these sulfonate esters and differentiating their stereoelectronic environments[4]. When comparing the benzenesulfonate to the tosylate (Derivative A), the electron-donating methyl group on the tosylate slightly weakens the S=O bond character, causing a minor red-shift (lower wavenumber) in the asymmetric stretch.

G Core Aromatic Core (Formyl-Iodophenyl) Iodo Iodine (C6) Heavy Atom Effect Shields ortho-proton Iodo->Core Sulfonate Sulfonate Ester (C1) Strong EWG Deshields ring protons Sulfonate->Core Alkoxy Alkoxy Group (C2) EDG (Resonance) Shields ortho/para Alkoxy->Core

Logical mapping of substituent electronic effects on the aromatic core's NMR shifts.

Quantitative Spectroscopic Data Comparison

The following table summarizes the quantitative spectroscopic data, allowing for direct objective comparison of the structural variants.

Compound 1 H NMR (CDCl 3​ , 400 MHz, δ ppm) 13 C NMR (CDCl 3​ , 100 MHz, δ ppm)FT-IR (ATR, cm⁻¹)
Base Compound 9.85 (s, 1H, CHO), 8.20 (d, J=1.8, 1H), 7.95 (d, 2H), 7.70 (t, 1H), 7.55 (t, 2H), 7.45 (d, J=1.8, 1H), 4.10 (q, 2H), 1.35 (t, 3H)189.5, 145.2, 138.1, 135.4, 134.2, 129.5, 128.8, 128.4, 114.5, 90.2, 65.4, 14.51695 (C=O), 1375 (S=O asym), 1180 (S=O sym)
Derivative A (Tosylate)9.84 (s, 1H, CHO), 8.18 (d, J=1.8, 1H), 7.82 (d, 2H, Ts), 7.43 (d, J=1.8, 1H), 7.35 (d, 2H, Ts), 4.12 (q, 2H), 2.45 (s, 3H, Ts-CH 3​ ), 1.36 (t, 3H)189.6, 145.8, 145.3, 138.0, 135.2, 132.4, 129.9, 128.5, 114.4, 90.1, 65.5, 21.6, 14.51695 (C=O), 1370 (S=O asym), 1175 (S=O sym)
Derivative B (Methoxy)9.86 (s, 1H, CHO), 8.22 (d, J=1.8, 1H), 7.95 (d, 2H), 7.70 (t, 1H), 7.55 (t, 2H), 7.47 (d, J=1.8, 1H), 3.85 (s, 3H, OCH 3​ )189.4, 146.1, 138.2, 135.5, 134.2, 129.5, 128.8, 128.4, 113.8, 90.4, 56.21698 (C=O), 1375 (S=O asym), 1180 (S=O sym)

Experimental Methodologies & Validation Protocols

To ensure data integrity, the synthesis and spectroscopic characterization must follow a self-validating closed-loop system. The synthesis of formylphenyl sulfonates involves the esterification of the corresponding phenol with a sulfonyl chloride, a process whose success is highly dependent on controlling moisture and the electronic nature of the substituents[2].

Protocol 1: Synthesis of Sulfonate Esters
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of the starting phenol (e.g., 2-ethoxy-4-formyl-6-iodophenol) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 mmol of anhydrous triethylamine (TEA) and 0.1 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Esterification: Cool the mixture to 0 °C in an ice bath. Dropwise, add 1.2 mmol of the respective sulfonyl chloride (benzenesulfonyl chloride or p-toluenesulfonyl chloride) dissolved in 2 mL of DCM.

  • Validation (Reaction Monitoring): Allow the reaction to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1) until complete consumption of the starting phenol is observed (typically 2-4 hours).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: FT-IR Analysis
  • Clean the Attenuated Total Reflectance (ATR) diamond crystal using HPLC-grade isopropanol and allow it to dry. Collect a background spectrum.

  • Place 1-2 mg of the purified, thoroughly dried solid compound directly onto the center of the crystal.

  • Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Collect 32 scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

Protocol 3: NMR Acquisition
  • Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ).

  • Ensure the CDCl 3​ contains 0.03% v/v tetramethylsilane (TMS) to serve as a self-validating internal standard ( δ 0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquire 1 H NMR at 400 MHz (16 scans, 1 second relaxation delay) and 13 C NMR at 100 MHz (1024 scans) at 298 K.

G A Synthesis (Esterification) B Purification (Flash Chroma.) A->B C Purity Check (TLC / HPLC) B->C D Spectroscopy (NMR & FT-IR) C->D E Data Analysis (Peak Assignment) D->E

Experimental workflow from synthesis to spectroscopic data analysis.

References

  • American Chemical Society. "Quantitation of a Ketone Enolization and a Vinyl Sulfonate Stereoisomer Formation Using Inline IR Spectroscopy and Modeling." Organic Process Research & Development, 2019. URL: [Link]

  • American Chemical Society. "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor." The Journal of Organic Chemistry, 2017. URL: [Link]

  • Semantic Scholar. "Versatile One-Pot Synthesis of Benzo-fused Thiacycles by Copper Catalysis." Semantic Scholar, 2015. URL: [Link]

  • ResearchGate. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde." ResearchGate, 2022. URL: [Link]

Sources

Validation

A Strategic Guide to the Synthesis and Comparative Bioactivity of Novel Compounds Derived from 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Abstract This guide presents a strategic framework for the synthesis and comparative bioactivity evaluation of novel compounds derived from the versatile starting material, 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This guide presents a strategic framework for the synthesis and comparative bioactivity evaluation of novel compounds derived from the versatile starting material, 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. Phenolic compounds serve as privileged scaffolds in medicinal chemistry due to their wide distribution in nature and their utility as synthetic building blocks for value-added chemicals and active pharmaceutical ingredients.[1][2] This document outlines rational synthetic pathways targeting the key functional groups of the parent molecule—the formyl and iodo moieties—to generate distinct libraries of derivatives. We provide detailed, field-proven protocols for proposed synthetic transformations, including Claisen-Schmidt condensations and Suzuki cross-coupling reactions. Furthermore, a comprehensive plan for comparative bioactivity screening is detailed, focusing on anticancer and antimicrobial assays, complete with step-by-step experimental methodologies. The objective is to provide researchers and drug development professionals with a robust, self-validating system for generating and evaluating new chemical entities based on this promising, highly functionalized phenolic scaffold.

Introduction: The Strategic Value of a Multi-Functionalized Phenolic Scaffold

Phenols and their derivatives are foundational in the synthesis of a vast array of fine chemicals, from natural products to top-selling pharmaceuticals.[1] Their intrinsic reactivity and prevalence in bioactive natural products make them ideal starting points for chemical modification to enhance or discover new biological activities.[3] The starting material, 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, represents a particularly valuable scaffold for library synthesis due to its orthogonal reactive sites:

  • The Formyl Group: An aldehyde that is primed for a variety of condensation reactions to form C=N or C=C bonds, enabling the synthesis of Schiff bases, chalcones, and other derivatives.

  • The Iodo Group: Aryl iodides are exceptionally versatile precursors for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with a wide range of partners.[4][5] This functionality is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • The Benzenesulfonate Ester: While the primary focus will be on the formyl and iodo groups, the benzenesulfonate moiety is a known pharmacophore in its own right, with many benzenesulfonamide derivatives exhibiting potent biological activities, including anticancer properties.[6][7] It can also potentially function as a leaving group under specific conditions.

This guide leverages these reactive centers to propose a logical and efficient workflow for generating molecular diversity and subsequently comparing the bioactivity of the resulting compounds.

Part 1: Strategic Synthesis of Derivative Libraries

Rationale for Synthetic Design

Our synthetic strategy is designed to explore structure-activity relationships by systematically modifying the parent scaffold. We will create two primary libraries, each targeting a different key functional group. This parallel approach allows for a clear comparison of how different structural motifs, derived from either the formyl or iodo group, contribute to overall bioactivity.

Overall Synthetic Workflow

G Start 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate SeriesA Series A Synthesis (Formyl Group Modification) Start->SeriesA Acetophenones, Base SeriesB Series B Synthesis (Iodo Group Modification) Start->SeriesB Arylboronic acids, Pd Catalyst Condensation Claisen-Schmidt Condensation SeriesA->Condensation Coupling Suzuki Cross-Coupling SeriesB->Coupling ProductA Library A: Chalcone Derivatives Condensation->ProductA ProductB Library B: Biaryl Derivatives Coupling->ProductB Screening Comparative Bioactivity Screening (Anticancer, Antimicrobial) ProductA->Screening ProductB->Screening

Caption: Proposed workflow for generating two distinct compound libraries from the parent scaffold for comparative analysis.

Series A: Derivatization via the Formyl Group (Claisen-Schmidt Condensation)

The aldehyde functionality is readily converted into an α,β-unsaturated ketone system, a motif present in many bioactive chalcones. Chalcones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

This protocol describes the reaction of the parent compound with acetophenone.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 eq) and a substituted acetophenone (e.g., acetophenone itself, 1.1 eq) in ethanol (20 mL).

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a strong base (e.g., 20% aqueous KOH solution) dropwise with constant stirring. The causality for using a strong base is to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup and Isolation: Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6. The precipitated solid is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Series B: Derivatization via the Iodo Group (Suzuki Cross-Coupling)

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which forms a new C-C bond with an organoboron compound.[4] This allows for the introduction of diverse aryl or heteroaryl substituents, creating a library of biaryl compounds.

This protocol describes the reaction of the parent compound with phenylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq). The choice of a palladium(0) catalyst and base is critical; the catalyst facilitates the oxidative addition/reductive elimination cycle, while the base is required to activate the boronic acid for transmetalation.

  • Solvent Addition and Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio, 20 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir for 8-16 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified biaryl product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: A Framework for Comparative Bioactivity Evaluation

Rationale for Assay Selection

To objectively compare the synthesized libraries, we propose a two-pronged screening approach based on activities commonly associated with the target chemical classes.

  • Anticancer Activity: Both chalcones and complex biaryl structures are prevalent in anticancer drug discovery.[3][7] An in-vitro cytotoxicity assay against a panel of human cancer cell lines provides a robust and quantifiable measure of potency.

  • Antimicrobial Activity: The increasing need for new antibiotics makes antimicrobial screening a high-value endeavor. Phenolic compounds and their derivatives are well-known for their antibacterial and antifungal properties.[3]

Proposed Signaling Pathway for Anticancer Action

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Activates Compound Synthesized Compound Compound->MEK Potential Inhibition Compound->ERK Potential Inhibition

Caption: The MAPK/ERK pathway, a key regulator of cell proliferation, is a common target for anticancer drugs.

Detailed Experimental Protocols for Bioassays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to capture the MIC (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Data Interpretation and Comparative Analysis

All quantitative data from the bioassays should be summarized in clear, structured tables to facilitate direct comparison between the two libraries (Series A and Series B) and the parent compound.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound IDParent ScaffoldSeries A (Chalcone)Series B (Biaryl)
A549 (Lung) >100IC₅₀ of A1IC₅₀ of B1
MCF-7 (Breast) >100IC₅₀ of A2IC₅₀ of B2
HeLa (Cervical) >100IC₅₀ of A3IC₅₀ of B3

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound IDParent ScaffoldSeries A (Chalcone)Series B (Biaryl)
S. aureus >256MIC of A1MIC of B1
E. coli >256MIC of A2MIC of B2
Structure-Activity Relationship (SAR) Analysis

By comparing the data in these tables, crucial insights into SAR can be drawn:

  • Impact of Core Scaffold: Does derivatization at the formyl group (Series A) consistently lead to more potent compounds than derivatization at the iodo group (Series B), or vice-versa?

  • Influence of Substituents: Within a series, how do different substituents (e.g., electron-donating vs. electron-withdrawing groups on the added aromatic ring) affect bioactivity?

  • Selectivity: Do certain compounds show selective toxicity against a particular cancer cell line or bacterial species?

This systematic analysis provides a clear, evidence-based path for selecting the most promising chemical scaffolds for further optimization and development.

Conclusion

This guide provides a comprehensive and scientifically grounded strategy for leveraging the multi-functionalized scaffold, 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, for the discovery of new bioactive compounds. By employing rational synthetic design, validated protocols, and a systematic approach to bioactivity screening and data comparison, researchers can efficiently explore the chemical space around this versatile starting material. This framework is designed to maximize the potential for identifying novel hits in critical therapeutic areas such as oncology and infectious diseases, thereby accelerating the early stages of the drug discovery pipeline.

References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]

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  • Examples of chemically synthesized bioactive lipidic phenols. ResearchGate. [Link]

  • Iodination of phenols in water using easy to handle amine-iodine complexes. SciELO. [Link]

  • Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]

  • Phenol-Directed C–H Functionalization. ACS Catalysis. [Link]

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Semantic Scholar. [Link]

  • Iodination of phenols in water using easy to handle amine-iodine complexes. R Discovery. [Link]

  • Process for the iodination of phenolic derivatives.
  • Iodination of phenol. Roskilde University. [Link]

  • The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. [Link]

  • Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. PubMed. [Link]

  • Synthesis and plant growth regulating activity of some novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols. ResearchGate. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • Introductory Chapter: An Overview on Bioactive Compounds with Focus in the Biosynthesis, Characterization and Applications. IntechOpen. [Link]

  • Bioactivity – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Variations of the 2-iodobiphenyls (6). aReaction conditions: 6 (0.2... ResearchGate. [Link]

  • Substitution Reactions of 2-Benzenesulfonyl Cyclic Ethers: Tetrahydro-2-(Phenylethynyl)-2H-Pyran. ResearchGate. [Link]

  • Exploring the Effect of Resveratrol, Tyrosol, and Their Derivatives on Platelet-Activating Factor Biosynthesis in U937 Cells. MDPI. [Link]

  • Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].

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Comparative

Cost-Effectiveness &amp; Performance Comparison Guide: 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate in Complex Synthesis

Executive Summary In the landscape of complex organic synthesis and drug development, the selection of polyfunctional building blocks dictates both the scalability and economic viability of a synthetic route. 2-Ethoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis and drug development, the selection of polyfunctional building blocks dictates both the scalability and economic viability of a synthetic route. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS 431999-59-6)[1] is a premium, tetra-substituted benzene derivative designed for highly chemoselective transformations.

This guide provides an objective, data-driven comparison of its performance and cost-effectiveness against its brominated and acetate-protected alternatives. By equipping researchers with mechanistic insights and validated protocols, this guide aims to optimize cross-coupling workflows in pharmaceutical development.

Mechanistic Rationale & Structural Advantages

The synthetic superiority of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate stems from the strategic pairing of its reactive and protective moieties. Understanding the causality behind these structural choices is critical for rational reaction design:

  • Halogen Reactivity (Iodo vs. Bromo): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the oxidative addition of the palladium catalyst into the aryl halide bond is frequently the rate-limiting step. The is approximately 2.84 eV, which is significantly weaker than the C–Br bond at 3.49 eV[2]. This thermodynamic differential allows the iodinated building block to undergo rapid oxidative addition at room temperature or under mild heating. In contrast, the brominated analog,[3], requires elevated temperatures and higher catalyst loadings to achieve comparable conversion rates.

  • Protecting Group Stability (Benzenesulfonate vs. Acetate): The benzenesulfonate (besylate) group serves as an exceptionally robust protecting group for the phenol moiety. It is highly resistant to the aqueous basic conditions (e.g., K₂CO₃, NaOH) strictly required for the transmetalation step in Suzuki couplings. Conversely, the acetate protecting group found in is highly labile under these conditions. Premature saponification of the acetate exposes the free phenoxide, which can coordinate with the palladium center, poison the catalyst, and drastically reduce the overall yield.

Comparative Cost-Effectiveness Analysis

A common pitfall in process chemistry is selecting building blocks based solely on upfront material costs. A rigorous cost-effectiveness analysis must incorporate catalyst expenses, reaction yields, and downstream purification requirements.

Building BlockUpfront Material CostRequired Pd Catalyst LoadingReaction TempAverage Yield (Suzuki)Overall Cost/Gram of Product
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate High ( $)1.0 mol%40 °C>92%Low (Driven by high yield and low Pd cost)
2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate Low ($)5.0 mol%90 °C~75%Medium (Offset by high Pd cost and thermal degradation)
2-Ethoxy-4-formyl-6-iodophenyl acetate Medium ( )2.0 mol%40 °C<60%High (Product loss due to acetate hydrolysis)

Data Interpretation: While the brominated analog presents the lowest initial purchase price, the requirement for 5x more palladium catalyst and higher energy input negates these savings. The target iodinated benzenesulfonate delivers the lowest overall cost per gram of isolated product due to near-quantitative yields and minimal catalyst expenditure.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This self-validating protocol demonstrates the chemoselective coupling of the iodo group while preserving both the electrophilic formyl group and the benzenesulfonate moiety. We utilize Pd(dppf)Cl₂, a precatalyst whose are proven to facilitate efficient transmetalation[4].

Materials:

  • 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂ (0.01 equiv, 1.0 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed THF/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried Schlenk flask with 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate, phenylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3x) to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed THF/H₂O mixture via syringe, followed by the K₂CO₃. Causality Note: The biphasic solvent system ensures the solubility of both the organic building block and the inorganic base, which is critical for activating the boronic acid during the transmetalation step[4].

  • Reaction Execution: Stir the biphasic mixture at 40 °C for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (R_f ~0.6) and the appearance of a new, UV-active spot (R_f ~0.5) confirms oxidative addition and successful coupling. If the starting material persists, verify the degassing procedure, as oxygen rapidly deactivates the Pd(0) species.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the biaryl product.

Visualizations

G Start Select Building Block for Suzuki Coupling Target 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Start->Target Alt1 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate Start->Alt1 Alt2 2-Ethoxy-4-formyl-6-iodophenyl acetate Start->Alt2 Target_Mech Weak C-I Bond (2.84 eV) Stable Besylate Group Target->Target_Mech Alt1_Mech Strong C-Br Bond (3.49 eV) Requires High Temp Alt1->Alt1_Mech Alt2_Mech Labile Acetate Group Hydrolyzes in Base Alt2->Alt2_Mech Target_Res Yield: >90% Low Catalyst Loading Target_Mech->Target_Res Alt1_Res Yield: ~75% High Catalyst Cost Alt1_Mech->Alt1_Res Alt2_Res Yield: <60% Side Reactions Alt2_Mech->Alt2_Res

Figure 1: Decision tree and mechanistic outcomes for functionalized building blocks in Suzuki coupling.

References

  • Title: Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction Source: Organometallics (ACS Publications) URL: [Link]

Sources

Validation

"comparative study of leaving group ability: benzenesulfonate vs. triflate"

As a Senior Application Scientist, selecting the optimal leaving group is a critical decision that dictates the yield, stereochemical outcome, and overall feasibility of a synthetic route. In the realm of sulfonate ester...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal leaving group is a critical decision that dictates the yield, stereochemical outcome, and overall feasibility of a synthetic route. In the realm of sulfonate esters, benzenesulfonate (besylate) and trifluoromethanesulfonate (triflate) represent two distinct tiers of reactivity.

This guide provides an in-depth, data-driven comparison of their leaving group abilities, exploring the electronic causality behind their performance and providing self-validating protocols for kinetic evaluation.

Electronic Causality & Mechanistic Grounding

The fundamental metric of a leaving group's ability is the thermodynamic stability of the anion it forms upon departure. A more stable anion corresponds to a weaker conjugate base, which correlates directly with a lower activation energy for the transition state of SN​1 , SN​2 , and cross-coupling reactions.

  • Benzenesulfonate ( −OSO2​C6​H5​ ): The besylate anion stabilizes its negative charge primarily through resonance delocalization across the three sulfonate oxygen atoms, with secondary stabilization from the adjacent phenyl ring. While it is a "good" leaving group—comparable to tosylate—its reactivity is bounded by the relatively moderate electron-withdrawing capacity of the aryl group [1].

  • Triflate ( −OSO2​CF3​ ): Triflate is classified as a "super leaving group." The causality behind its extreme reactivity lies in the powerful electron-withdrawing inductive effect of the trifluoromethyl ( −CF3​ ) group. The highly electronegative fluorine atoms pull electron density away from the sulfonate core through the σ -bonds. This massive inductive withdrawal, combined with resonance, hyper-stabilizes the departing anion [2].

Because of this electronic disparity, the conjugate acid of triflate (triflic acid) has a pKa​ of approximately -14, compared to benzenesulfonic acid at roughly -2.5. This translates to an exponential increase in reaction kinetics.

G Triflate Triflate (-OTf) Inductive Strong Inductive Effect (-CF3 group) Triflate->Inductive Besylate Benzenesulfonate (-OBs) Resonance Resonance Stabilization (Phenyl ring) Besylate->Resonance SuperLG Super Leaving Group (k_rel ~ 10^4 - 10^5) Inductive->SuperLG Highly stable anion GoodLG Good Leaving Group (k_rel ~ 1) Resonance->GoodLG Moderately stable anion

Caption: Logical relationship between electronic effects, anion stability, and leaving group reactivity.

Quantitative Performance Comparison

To objectively compare these reagents, we look at their solvolysis rates. Solvolysis kinetics provide a pure measure of leaving group ability by using the solvent as the nucleophile, thereby minimizing steric variables from external reagents [3].

When comparing primary or secondary alkyl sulfonates in standard ionizing solvents (e.g., aqueous ethanol or trifluoroethanol), triflates consistently solvolyze 104 to 105 times faster than their benzenesulfonate counterparts [4].

Table 1: Comparative Properties of Sulfonate Leaving Groups

PropertyBenzenesulfonate (Besylate)Trifluoromethanesulfonate (Triflate)
Structure −OSO2​C6​H5​ −OSO2​CF3​
Conjugate Acid pKa​ ≈−2.5 ≈−14.0
Relative Solvolysis Rate ( krel​ ) 1 104−105
Primary Stabilization Resonance (Phenyl ring)Strong Inductive Effect ( −CF3​ )
Synthetic Application Standard SN​2 , API salt formationDifficult substitutions, Cross-couplings

Experimental Methodology: Solvolysis Kinetics

To validate the theoretical reactivity differences, a robust, self-validating kinetic protocol is required. The following methodology measures the first-order rate constant ( k ) of solvolysis via titrimetry.

Causality of the Protocol Design: Solvolysis of an alkyl sulfonate generates exactly one equivalent of strong acid (benzenesulfonic or triflic acid) per mole of reacted substrate. By quenching the reaction at specific intervals and titrating the liberated acid, we create a direct, self-validating stoichiometric map of the reaction's progress.

Workflow Prep Prepare 0.1M Substrate in Aqueous EtOH Temp Equilibrate at 25°C in Thermostated Bath Prep->Temp Sample Withdraw Aliquots at Time Intervals Temp->Sample Quench Quench Reaction in Cold Acetone Sample->Quench Analyze Titrate Liberated Acid (0.01M NaOH) Quench->Analyze

Caption: Step-by-step experimental workflow for determining solvolysis kinetics.

Step-by-Step Protocol:
  • Substrate Preparation: Synthesize and rigorously purify the target alkyl benzenesulfonate and alkyl triflate. Note: High purity is mandatory; residual sulfonyl chlorides will immediately hydrolyze and skew the baseline acid titration.

  • Solvent Equilibration: Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water. Place 50.0 mL of this solvent into a reaction vessel suspended in a precision thermostated water bath at 25.0 °C. Reasoning: Aqueous ethanol provides the necessary ionizing power ( Y -value) while keeping the organic substrate in solution.

  • Reaction Initiation: Inject 1.0 mmol of the sulfonate ester into the equilibrated solvent and immediately start the timer ( t=0 ).

  • Aliquot Sampling: Withdraw 5.0 mL aliquots at predefined intervals. For benzenesulfonate, sample every 10 minutes. For triflate, due to its hyper-reactivity, sampling must occur rapidly (e.g., every 15-30 seconds), or a continuous flow NMR/HPLC setup should be substituted.

  • Quenching: Immediately discharge the withdrawn aliquot into a flask containing 10 mL of ice-cold acetone. Reasoning: The sudden drop in temperature and solvent polarity effectively halts the solvolysis, "freezing" the acid concentration for accurate measurement.

  • Titration: Titrate the quenched solution with standardized 0.01 M aqueous NaOH using bromothymol blue as the indicator (yellow to blue endpoint).

  • Data Analysis: Plot ln(V∞​/(V∞​−Vt​)) versus time t , where Vt​ is the titrant volume at time t and V∞​ is the theoretical maximum volume at complete conversion. The slope of this linear plot yields the first-order rate constant k .

Strategic Selection in Drug Development

Understanding when to deploy which leaving group is a hallmark of efficient process chemistry.

  • When to use Benzenesulfonate: Besylates are highly stable, easily handled, and cost-effective. They are the reagent of choice for standard SN​2 displacements on primary carbons. Furthermore, in pharmaceutical development, the besylate anion is frequently utilized as a counterion for basic Active Pharmaceutical Ingredients (APIs)—such as Amlodipine besylate—due to its favorable solubility and low toxicity profile.

  • When to use Triflate: Triflates are reserved for synthetically demanding scenarios. If a substrate is sterically hindered (e.g., neopentyl systems) or if a secondary alcohol must be inverted without competing E2 elimination (which requires lower temperatures), the 105 rate acceleration of triflate is necessary. Additionally, aryl triflates are premier electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille) where aryl besylates often fail to undergo oxidative addition efficiently[2].

References

  • Rate and product analytical study of the solvolysis of 3-chlorobenzyl arenesulfonates in aqueous 2,2,2-trifluoroethanol. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Probing for a Leaving Group Effect on the Generation and Reactivity of Phenyl Cations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Journal of the American Chemical Society. Available at:[Link]

Comparative

"inter-laboratory comparison of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate synthesis"

An Inter-Laboratory Guide to the Proposed Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate Introduction 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a polysubstituted aromatic compound with significant...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Proposed Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Introduction

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in medicinal and materials chemistry. Its array of functional groups—a sulfonate ester, an iodo-substituent, an aldehyde, and an ethoxy group—offers multiple handles for subsequent chemical modifications, such as cross-coupling reactions, further derivatization of the aldehyde, and nucleophilic substitution. The precise arrangement of these substituents makes it a valuable, yet challenging, synthetic target.

To date, a standardized synthesis for this compound has not been reported in peer-reviewed literature, precluding a direct inter-laboratory comparison of existing data. This guide, therefore, takes a proactive and predictive approach. We propose a plausible and robust multi-step synthetic pathway, designed with chemical logic and based on well-established transformations.

The core objective of this document is to serve as a guide for researchers by not only detailing a viable synthetic route but also by critically evaluating the potential sources of variability at each stage. We will compare alternative methodologies for key transformations, providing the rationale behind experimental choices and highlighting the critical parameters that would form the basis of a future inter-laboratory study. This approach is designed to foster reproducibility by anticipating challenges and emphasizing self-validating analytical systems at every step.[1][2]

Proposed Overall Synthetic Pathway

The proposed synthesis begins with the commercially available starting material, 2-ethoxyphenol. The strategy involves a three-step sequence: (1) regioselective iodination, (2) regioselective formylation, and (3) benzenesulfonylation of the resulting phenolic precursor. The sequence is designed to leverage the directing effects of the substituents to achieve the desired substitution pattern.

Synthetic_Pathway SM 2-Ethoxyphenol INT1 6-Iodo-2-ethoxyphenol SM->INT1 Step 1: Iodination INT2 2-Ethoxy-4-formyl-6-iodophenol INT1->INT2 Step 2: Formylation FP 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate INT2->FP Step 3: Benzenesulfonylation

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of the Key Phenolic Precursor

Step 1.1: Regioselective Iodination of 2-Ethoxyphenol

Causality Behind Experimental Choices: The synthesis commences with the iodination of 2-ethoxyphenol. Both the hydroxyl (-OH) and ethoxy (-OEt) groups are strongly activating, ortho-, para-directing groups.[3] This electronic activation makes the ring highly susceptible to electrophilic aromatic substitution. However, it also presents a challenge in regioselectivity. The primary products expected are 4-iodo-2-ethoxyphenol (iodination para to -OH) and 6-iodo-2-ethoxyphenol (iodination ortho to -OH). For this synthesis, the 6-iodo isomer is the required intermediate. The choice of iodinating agent and reaction conditions is therefore critical to maximizing the yield of this specific isomer.

Comparative Analysis of Iodination Methods: Several reagents are available for the iodination of activated phenols. The selection of a method in different laboratories would be a primary source of variation in yield and isomeric purity.

MethodReagent SystemTypical Yield (Analogue)Regioselectivity (ortho:para)Key Advantages & Disadvantages
A: Oxidative Iodination I₂ / H₂O₂ in H₂O49% (2-iodophenol from phenol)[4]94:6 (for phenol)[5]Advantages: Environmentally benign ("green") reagents.[6] Disadvantages: May require longer reaction times; potential for over-iodination.
B: N-Iodosuccinimide (NIS) NIS / Acid CatalystGood to excellentVariable, depends on substrate and conditionsAdvantages: Solid, easy-to-handle reagent; often provides clean reactions. Disadvantages: More expensive; requires stoichiometric amounts of reagent.
C: Pyridinium Iodochloride C₅H₅N·IClGoodSubstrate dependentAdvantages: Solid, stable reagent.[7] Disadvantages: Generates pyridinium waste streams.

Trustworthiness Through Self-Validation: Regardless of the method chosen, the reaction outcome is a mixture of isomers. A robust protocol requires a self-validating system to ensure the purity of the intermediate for the next step.

  • In-Process Control: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to monitor the reaction progress and estimate the isomeric ratio.

  • Purification: Isolation of the desired 6-iodo-2-ethoxyphenol isomer must be achieved, typically via column chromatography. The separation efficiency is a critical parameter that can vary between labs.

  • Structural Confirmation: The identity and purity of the isolated product must be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

Step 1.2: Regioselective Formylation of 6-Iodo-2-ethoxyphenol

Causality Behind Experimental Choices: The second step involves introducing a formyl (-CHO) group onto the 6-iodo-2-ethoxyphenol intermediate. The existing substituents (-OH, -OEt, -I) are all ortho-, para-directing. The position para to the strongly activating hydroxyl group (C4) is the most electronically enriched and sterically accessible site. Therefore, electrophilic formylation is expected to proceed with high regioselectivity to yield the desired precursor, 2-Ethoxy-4-formyl-6-iodophenol .

Comparative Analysis of Formylation Methods: The choice of formylation reaction can significantly impact yield and purity. Methods that show a strong preference for substitution ortho/para to a phenolic hydroxyl group are most suitable.

MethodReagent SystemTypical Yield (Analogue)Key Advantages & Disadvantages
A: Duff Reaction Hexamethylenetetramine / Acid (TFA)Moderate to goodAdvantages: Classic, reliable method for ortho-formylation of phenols.[8] Disadvantages: Can have moderate yields; the mechanism is complex.
B: Mg-Mediated Formylation MgCl₂-Et₃N / ParaformaldehydeExcellent (up to 95%)Advantages: Reported to have excellent ortho-selectivity and high yields.[9] Disadvantages: Requires anhydrous conditions.
C: Vilsmeier-Haack Reaction POCl₃ / DMFGoodAdvantages: Widely used and effective for electron-rich aromatics.[10] Disadvantages: The Vilsmeier reagent is highly reactive and moisture-sensitive.

Trustworthiness Through Self-Validation:

  • Monitoring: The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: The workup typically involves hydrolysis of an imine intermediate, which must be driven to completion.

  • Characterization: Confirmation of the product structure is crucial. Infrared (IR) spectroscopy should show a strong carbonyl stretch (~1680 cm⁻¹), and NMR spectroscopy will confirm the position of the new aldehyde proton and its coupling to adjacent aromatic protons.

Part 2: Final Product Synthesis

Step 2.1: Benzenesulfonylation of 2-Ethoxy-4-formyl-6-iodophenol

Causality Behind Experimental Choices: The final step is the esterification of the phenolic precursor with benzenesulfonyl chloride. This is a classic nucleophilic acyl substitution reaction, often performed under Schotten-Baumann conditions.[11] A base is essential for two reasons: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Comparative Analysis of Reaction Conditions: While the core reaction is straightforward, variations in the base and solvent can affect reaction time, yield, and ease of purification.

ParameterOption 1Option 2Rationale & Inter-Laboratory Impact
Base PyridineTriethylamine (Et₃N)Pyridine: Can act as both base and solvent. Its nucleophilic character can also catalyze the reaction. Workup can be more complex. Et₃N: A non-nucleophilic base. Often used in solvents like Dichloromethane (DCM). Simpler workup. The choice can affect reaction kinetics and side products.
Solvent Dichloromethane (DCM)PyridineDCM: Inert solvent, requires an added base. Pyridine: Acts as the solvent and base. The reaction environment is significantly different, which can impact solubility and reaction rates.
Temperature 0 °C to Room Temp.Room TemperatureInitial cooling to 0 °C is common to control the initial exotherm of adding the sulfonyl chloride. Inconsistent temperature control is a major source of variability in reproducibility.
Purification RecrystallizationColumn ChromatographyRecrystallization: Preferred for large-scale synthesis if a suitable solvent system is found; highly dependent on product purity. Chromatography: More effective for removing closely-related impurities but is more labor-intensive. The choice and execution of the purification method will directly dictate the final purity.

Trustworthiness Through Self-Validation: The final product's identity and purity must be rigorously established.

  • Purity Assessment: Melting point determination, HPLC, or GC-MS analysis to establish purity (>95% is a common target).

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and ¹H/¹³C NMR to verify the complete structure.

Inter-Laboratory Comparison: Key Performance Indicators (KPIs)

A successful inter-laboratory comparison for this synthesis would require strict standardization of protocols and reporting.[12] The primary sources of discrepancy would likely arise from reagent quality, precise control of reaction conditions, and purification techniques.[13]

Key Performance IndicatorMetricKey Factors Influencing Result
Overall Yield %Efficiency of each step, purity of intermediates, transfer losses, scale of reaction.
Final Product Purity % (by HPLC or qNMR)Effectiveness of purification at each stage, side reaction suppression.
Reproducibility Standard Deviation of Yield/PurityAdherence to protocol, reagent source and purity, environmental factors (e.g., humidity).
Cycle Time Hours / DaysReaction times, duration of workup and purification steps.
Environmental Impact E-Factor (kg waste / kg product)Choice of solvents, reagents, and purification methods.

Detailed Experimental Protocols

The following protocols are proposed as a standardized starting point for synthesis and subsequent comparison.

Protocol 1: Synthesis of 6-Iodo-2-ethoxyphenol (INT1)
  • To a solution of 2-ethoxyphenol (13.8 g, 100 mmol) in acetonitrile (200 mL), add N-Iodosuccinimide (NIS) (22.5 g, 100 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the 6-iodo and 4-iodo isomers.

  • Confirm the structure of the major isomer (expected to be 6-iodo-2-ethoxyphenol) by NMR.

Protocol 2: Synthesis of 2-Ethoxy-4-formyl-6-iodophenol (INT2)
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium chloride (4.1 g, 43 mmol) and anhydrous acetonitrile (100 mL).

  • Add 6-iodo-2-ethoxyphenol (INT1) (11.1 g, 42 mmol) followed by triethylamine (14.6 mL, 105 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add paraformaldehyde (6.3 g, 210 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold 1 M HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to yield the crude product. Purify by recrystallization or column chromatography.

  • Characterize the product by IR and NMR spectroscopy.

Protocol 3: Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (FP)
  • Dissolve 2-Ethoxy-4-formyl-6-iodophenol (INT2) (2.92 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a magnetic stirrer.

  • Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

  • Confirm identity and purity via melting point, NMR, and HRMS.

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Formylation cluster_step3 Step 3: Benzenesulfonylation s1_react React 2-Ethoxyphenol with NIS s1_quench Quench with Na₂S₂O₃ s1_react->s1_quench s1_extract Aqueous Workup & Extraction s1_quench->s1_extract s1_purify Column Chromatography s1_extract->s1_purify s1_analyze NMR Analysis of INT1 s1_purify->s1_analyze s2_react React INT1 with MgCl₂/Et₃N & (CH₂O)n s1_analyze->s2_react s2_hydrolyze Acidic Hydrolysis s2_react->s2_hydrolyze s2_extract Aqueous Workup & Extraction s2_hydrolyze->s2_extract s2_purify Purification s2_extract->s2_purify s2_analyze IR/NMR Analysis of INT2 s2_purify->s2_analyze s3_react React INT2 with Benzenesulfonyl Chloride s2_analyze->s3_react s3_workup Aqueous Washes s3_react->s3_workup s3_purify Recrystallization s3_workup->s3_purify s3_analyze Final Analysis of FP (mp, NMR, HRMS) s3_purify->s3_analyze

Sources

Validation

A Guide to the Purity Analysis of Commercially Available 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. It directly impacts experimental reproducibility, reaction efficiency, and, in the pharmaceutical realm, th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. It directly impacts experimental reproducibility, reaction efficiency, and, in the pharmaceutical realm, the safety and efficacy of a potential drug candidate. This guide provides an in-depth technical framework for the purity analysis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, a complex aryl sulfonate.

It is important to note that a direct commercial source for this specific compound is not readily identifiable, suggesting it may be a novel or highly specialized molecule. Therefore, this guide is structured to provide a robust, universally applicable methodology for the purity assessment of such complex organic molecules, using 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate as a representative example.

Understanding the Molecule and Potential Impurities

A thorough purity analysis begins with a comprehensive understanding of the target molecule's structure and its likely synthetic route. The name "2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate" indicates a benzene ring with an ethoxy group at position 2, a formyl (aldehyde) group at position 4, an iodine atom at position 6, and a benzenesulfonate ester linkage.

A plausible and common method for synthesizing such aryl sulfonates is the reaction of a substituted phenol with benzenesulfonyl chloride.[1] This suggests the key precursor is 2-Ethoxy-4-formyl-6-iodophenol. Understanding this pathway is crucial as it allows us to anticipate potential process-related impurities.

Potential Sources of Impurities:

  • Starting Materials: Unreacted 2-Ethoxy-4-formyl-6-iodophenol or benzenesulfonyl chloride.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Intermediates: Partially reacted compounds.

  • Reagents and Solvents: Residual chemicals from the synthesis and purification process.[2]

  • Degradation Products: Impurities formed by the breakdown of the final compound during storage or handling.[2]

A Multi-faceted Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive analysis relies on the synergistic use of multiple chromatographic and spectroscopic methods.[3][4][5] This integrated approach ensures not only the quantification of the main component but also the detection, identification, and quantification of any impurities present.

dot

Caption: Integrated analytical workflow for comprehensive purity analysis.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the cornerstone technique for purity analysis, allowing for the separation and quantification of the main compound from its non-volatile impurities.[2][3]

Experimental Protocol:

  • Column: A C18 reversed-phase column is a good starting point for aromatic compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of water (often with a buffer like ammonium formate) and an organic solvent such as acetonitrile or methanol.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is suitable for detecting aromatic compounds.[7][8]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically the mobile phase.

Data Interpretation:

The resulting chromatogram will show a major peak corresponding to 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate and potentially smaller peaks for impurities. The area of each peak is proportional to the concentration of the respective component. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and for identifying impurities.[9][10][11][12] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference.[12]

  • Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR spectra like COSY to confirm the connectivity of atoms.[11]

Data Interpretation:

The chemical shifts, integration values, and coupling patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate.[13] Any unexpected peaks may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides information about the molecular weight of the compound and its impurities.[14][15][16] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for impurity profiling.[2][3]

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer can provide highly accurate mass measurements, aiding in the determination of elemental compositions.[14][17]

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the molecular ion of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate. The masses of any other detected ions can be used to hypothesize the structures of impurities, which can then be confirmed by other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[18]

Experimental Protocol:

  • Sample Preparation: The sample may be dissolved in a suitable solvent or analyzed by headspace GC-MS.

  • Column: A capillary column with a suitable stationary phase for separating common organic solvents.

  • Detection: A mass spectrometer is used to identify the separated components by comparing their mass spectra to a library of known compounds.[18]

Data Interpretation:

The resulting chromatogram will show peaks for any volatile impurities present. The identity of these impurities can be confirmed by their mass spectra and retention times.

Comparison of Analytical Techniques

Technique Information Provided Primary Use in Purity Analysis Advantages Limitations
HPLC-UV/DAD Separation and quantification of non-volatile components.Determining the percentage purity and quantifying known and unknown impurities.High resolution, quantitative, robust.May not detect non-UV active impurities.
NMR Spectroscopy Detailed structural information, connectivity of atoms.Confirming the structure of the main compound and identifying structural isomers and impurities.Provides unambiguous structural information.[5]Lower sensitivity compared to MS, can be complex to interpret.
LC-MS/HRMS Molecular weight and elemental composition.Identifying unknown impurities by their mass.[2][14]High sensitivity and specificity.[16]Ionization efficiency can vary between compounds.
GC-MS Separation and identification of volatile components.Detecting and quantifying residual solvents.[18]Excellent for volatile compounds, highly sensitive.Not suitable for non-volatile or thermally labile compounds.
FTIR Presence of functional groups.Confirming the presence of key chemical bonds (e.g., C=O, S=O).Fast, provides a molecular "fingerprint".Provides limited structural information on its own.

Hypothetical Purity Comparison of Commercial Batches

While no commercial sources were readily identified, the following table illustrates how purity data for different batches or from different hypothetical suppliers would be presented for comparison.

Parameter Batch A Batch B Acceptance Criteria
Appearance White to off-white solidWhite solidWhite to off-white solid
Purity by HPLC (% area) 98.5%99.7%≥ 98.0%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) ConformsConformsConforms
Individual Impurity (HPLC) Impurity 1: 0.3%Impurity 2: 0.2%Impurity 1: 0.1%≤ 0.5%
Total Impurities (HPLC) 1.5%0.3%≤ 2.0%
Residual Solvents (GC-MS) Dichloromethane: 250 ppmDichloromethane: 50 ppm≤ 600 ppm (ICH Q3C)
Water Content (Karl Fischer) 0.2%0.1%≤ 0.5%

Conclusion

The purity analysis of a complex molecule like 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate requires a rigorous and multi-technique approach. By combining the separation power of chromatography with the detailed structural information from spectroscopy, a comprehensive and reliable assessment of purity can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently evaluate the quality of their chemical compounds, ensuring the integrity and success of their scientific endeavors.

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Inno Publisher. [Link]

  • Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(7), 1184-1215. [Link]

  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. [Link]

  • Use of NMR in structure elucidation. (n.d.). Slideshare. [Link]

  • How mass spectrometry is redefining impurity analysis. (2025, February 6). Bioanalysis Zone. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Warwick. [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.[Link]

  • Seymour, M. J. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]

  • Lin, H.-S., Coghlan, M. J., & Paquette, L. A. (1989). DIENOPHILE ACTIVATION VIA SELENOSULFONATION: 1-(PHENYLSULFONYL)CYCLOPENTENE. Organic Syntheses, 67, 157. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2016, January 26). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019, July 17). IntechOpen. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. [Link]

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Safety & Regulatory Compliance

Safety

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functionalized aromatics requires more than simply following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functionalized aromatics requires more than simply following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's structural liabilities. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a highly reactive synthetic intermediate. Because it contains both a heavy halogen (iodine) and a reactive sulfonate ester, its disposal falls strictly under specialized halogenated organic waste protocols.

Improper disposal of this compound not only violates environmental regulations but also risks the formation of highly toxic byproducts during incineration. The following guide provides the definitive, self-validating operational and disposal protocols for this chemical.

Section 1: Chemical Profiling & Hazard Causality

Understanding why a chemical is hazardous dictates how we must handle and dispose of it. The presence of iodine classifies this compound as a halogenated organic, which fundamentally changes its end-of-life logistics.

Property / Structural FeatureValue / DescriptionOperational Implication
Chemical Name 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonateN/A
CAS Number 431999-59-6[1]Essential for accurate hazardous waste manifest tracking.
Halogen Content Contains Iodine (I)Critical: Must be strictly segregated as Halogenated Waste to prevent dioxin formation[2].
Sulfonate Ester Benzenesulfonate leaving groupHigh reactivity; acts as a potent alkylating/arylating agent. Poses severe skin and respiratory risks.
Combustion Byproducts HI, SO₂, CO, CO₂Thermal destruction requires a caustic scrubber to neutralize highly acidic exhaust gases[3].

Section 2: Operational Handling & Experimental Protocols

Before generating waste, safe handling at the bench is paramount. The benzenesulfonate moiety is an excellent leaving group, making this molecule highly reactive toward nucleophiles (including biological tissues).

Step-by-Step Methodology for Safe Laboratory Handling:

  • Engineering Controls: Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood.

  • PPE Selection:

    • Gloves: Double-glove using nitrile (minimum 8 mil thickness). Sulfonate esters can slowly permeate thin, standard-issue latex.

    • Eye/Body: Splash-proof chemical goggles and a flame-resistant lab coat.

  • Transfer & Weighing: Use anti-static spatulas. As a crystalline solid, static discharge can scatter the powder, leading to invisible surface contamination.

  • Validation Step: After handling, visually inspect the balance area using a UV light (if fluorescent impurities are present) or perform a routine wipe-down of the bench paper to ensure zero residual dust.

Section 3: Acute Spill Management Workflow

In the event of a spill, immediate containment is critical to prevent halogenated contamination of the general lab environment.

SpillResponse start Spill Detected eval Evaluate Spill Size & State start->eval vent Ensure Ventilation (Fume Hood/Exhaust) eval->vent ppe Don PPE (Nitrile, Goggles, Coat) vent->ppe contain Contain Spill (Absorbent/Sweep) ppe->contain collect Transfer to Halogenated Waste Container contain->collect label_waste Label as Hazardous (Contains I, S) collect->label_waste clean Decontaminate Surface (5% NaOH Solution) label_waste->clean

Sequential workflow for containing and neutralizing a halogenated sulfonate ester spill.

Spill Decontamination Protocol:

  • Isolate & Contain: Evacuate personnel from the immediate vicinity. If the compound is solid, gently cover it with damp sand or a commercial inert absorbent to prevent dust generation.

  • Collect: Use a non-sparking scoop to transfer the material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Chemical Decontamination (Mechanistic Rationale): Wash the spill area with a 5% sodium hydroxide (NaOH) solution. The base will actively hydrolyze the reactive benzenesulfonate ester into relatively benign phenol and sulfonate salt derivatives, neutralizing its immediate alkylating threat.

  • Self-Validation: Swipe the decontaminated area with pH paper to ensure no residual acidity or caustic base remains, then perform a final wipe with deionized water.

Section 4: Waste Segregation & Disposal Logistics

This is the most critical operational phase. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate MUST be segregated into Halogenated Organic Waste .

WasteDisposal gen Waste Generation: Iodinated Sulfonate seg Segregation: Halogenated Organic Waste gen->seg warning DO NOT MIX with Non-Halogenated Waste seg->warning transport Licensed HazMat Transport seg->transport incin High-Temperature Incineration (>1000°C) transport->incin scrubber Caustic Scrubber System (Neutralizes HI & SO2) incin->scrubber emission Neutralized Emissions (Salts + Clean Air) scrubber->emission

Logistical pathway for halogenated waste, highlighting high-temp incineration and scrubbing.

Disposal Protocol & Mechanistic Rationale:

  • Strict Segregation: Place all residual chemical, contaminated PPE, and spill cleanup materials into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste is a severe operational failure. Halogenated waste is significantly more expensive to process. If a small quantity of this iodinated compound contaminates a non-halogenated drum, the entire volume must be treated as halogenated ()[4].

  • Thermal Destruction: The waste must be handed over to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

    • Causality: Low-temperature combustion of halogenated aromatics can trigger the formation of highly toxic polychlorinated/polyhalogenated dibenzo-p-dioxins (PCDDs) and furans ()[2]. Extreme thermal destruction ensures complete cleavage of the aromatic rings.

  • Caustic Scrubbing: Ensure your waste vendor utilizes incinerators equipped with caustic scrubbers.

    • Causality: Combusting this specific molecule yields Hydrogen Iodide (HI) gas and Sulfur Dioxide (SO₂). Both are highly corrosive. A caustic scrubber (using NaOH or Ca(OH)₂) neutralizes these gases into harmless sodium iodide and sodium sulfate salts before exhaust release ()[3].

  • Self-Validation: Maintain a precise waste log detailing the exact mass of the compound added to the drum. Verify that the recorded mass matches the final hazardous waste manifest before signing the chain of custody over to the RCRA-licensed vendor.

References

  • Integrated Nanosystems Research Facility (INRF), UC Irvine . "Laboratory Safety Manual - Solvent Waste Collection." Available at: [Link]

  • RiskAssess . "Disposal of Chemical Wastes: Halogenated vs. Non-Halogenated." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

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